(S,R,S)-AHPC-C10-NHBoc
Description
Properties
Molecular Formula |
C38H59N5O6S |
|---|---|
Molecular Weight |
714.0 g/mol |
IUPAC Name |
tert-butyl N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]carbamate |
InChI |
InChI=1S/C38H59N5O6S/c1-26-32(50-25-41-26)28-19-17-27(18-20-28)23-40-34(46)30-22-29(44)24-43(30)35(47)33(37(2,3)4)42-31(45)16-14-12-10-8-9-11-13-15-21-39-36(48)49-38(5,6)7/h17-20,25,29-30,33,44H,8-16,21-24H2,1-7H3,(H,39,48)(H,40,46)(H,42,45)/t29-,30+,33-/m1/s1 |
InChI Key |
FQBQNOYAEJYLSV-YLJHYDRVSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of the VHL Ligand in (S,R,S)-AHPC-C10-NHBoc: A Technical Guide to Targeted Protein Degradation
For Immediate Release
This technical guide provides an in-depth analysis of the function and significance of the von Hippel-Lindau (VHL) ligand component within the synthetic E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-C10-NHBoc. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation (TPD), particularly those utilizing Proteolysis Targeting Chimeras (PROTACs).
Executive Summary
This compound is a key building block in the synthesis of PROTACs, a revolutionary class of therapeutic agents. Its modular design incorporates a potent VHL ligand, (S,R,S)-AHPC, a flexible C10 alkyl linker, and a Boc-protected amine for conjugation. The (S,R,S)-AHPC moiety is the cornerstone of this molecule's function, serving as the critical link to the cellular protein degradation machinery. By specifically binding to the VHL E3 ubiquitin ligase, it enables the recruitment of this enzyme to a designated protein of interest (POI), thereby initiating a cascade of events leading to the POI's targeted destruction. This guide will dissect the mechanism of action, provide quantitative binding data, detail essential experimental protocols for characterization, and visualize the underlying biological and experimental workflows.
The VHL Ligand: Hijacking the Ubiquitin-Proteasome System
The (S,R,S)-AHPC component of this compound is a derivative of the well-characterized VHL ligand, VH032.[1] Its primary and indispensable role is to act as a high-affinity anchor for the VHL E3 ubiquitin ligase complex.[2][3] In the context of a fully formed PROTAC, where a POI-binding ligand is attached to the Boc-protected amine of this compound, the VHL ligand facilitates the formation of a ternary complex between the POI and the VHL E3 ligase.[4] This induced proximity is the catalytic event that triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] The VHL ligand, therefore, does not possess therapeutic activity on its own but is the essential "hijacking" element that redirects the cell's natural protein disposal system to eliminate disease-causing proteins.
Signaling Pathway of PROTAC-Mediated Degradation
The mechanism of action for a VHL-recruiting PROTAC can be visualized as a catalytic cycle. The PROTAC first binds to both the POI and the VHL E3 ligase, forming a ternary complex. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Following polyubiquitination, the POI is recognized and degraded by the proteasome. The PROTAC is then released and can engage in another cycle of degradation.
Quantitative Data on VHL Ligand Binding
The efficacy of a VHL-based PROTAC is critically dependent on the binding affinity of its VHL ligand. High affinity ensures efficient recruitment of the E3 ligase at therapeutic concentrations. (S,R,S)-AHPC is a derivative of VH032, for which extensive binding data is available.
| Ligand | Binding Affinity (Kd) | Assay Method | Reference |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| VH032 derivative (BODIPY FL VH032) | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [6][7] |
| VH101 | 44 nM | Not Specified | [8] |
| VH298 | 80-90 nM | Not Specified | [9] |
Experimental Protocols
Accurate characterization of the interaction between the VHL ligand and the VHL protein, as well as the downstream degradation of the target protein, is paramount in PROTAC development. The following are detailed methodologies for key experiments.
VHL Ligand Binding Assays
This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by the test compound.
-
Materials:
-
Test compound (e.g., this compound or a derived PROTAC)
-
6His-tagged human VHL protein complex
-
VHL-Red Ligand (fluorescent tracer)
-
Anti-6His Europium Cryptate-labeled antibody
-
Assay buffer (e.g., PROTAC Binding Buffer 1)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the test compound dilutions.
-
VHL Addition: Add 5 µL of the 6His-tagged VHL protein complex to each well.
-
Reagent Addition: Add 10 µL of a pre-mixed solution of VHL-Red Ligand and Anti-6His Europium Cryptate antibody.
-
Incubation: Seal the plate and incubate for 1 hour at room temperature.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot it against the concentration of the test compound to determine the IC50 value.
-
This assay measures the change in the polarization of light emitted from a fluorescently labeled VHL ligand upon binding to the VHL protein.
-
Materials:
-
Test compound
-
Purified ELOB/ELOC/VHL complex
-
Fluorescent VHL probe (e.g., BDY FL VH032)
-
VHL Assay Buffer
-
Black, low-binding 96- or 384-well plates
-
Fluorescent microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Reagent Preparation: Thaw the ELOB/ELOC/VHL complex on ice and dilute to the desired concentration in VHL Assay Buffer.
-
Reaction Setup: To each well, add the diluted ELOB/ELOC/VHL complex. Add the test inhibitor at various concentrations.
-
Incubation: Incubate for a specified time (e.g., 60 minutes) at room temperature with gentle shaking.
-
Probe Addition: Dilute the fluorescent VHL probe to the working concentration in VHL Assay Buffer and add to each well.
-
Final Incubation: Incubate for an additional period (e.g., 30-60 minutes) at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., λex = 485 nm, λem = 528 nm for BDY FL).
-
Data Analysis: Calculate the change in millipolarization (mP) units and plot against the test compound concentration to determine the IC50.
-
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples to denature proteins.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Loading Control: Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
PROTAC Development and Characterization Workflow
The development of a novel PROTAC is an iterative process that involves design, synthesis, and extensive biological evaluation.
Conclusion
The (S,R,S)-AHPC moiety within this compound is a highly engineered and potent VHL ligand that serves as the critical E3 ligase recruiting element in the design of PROTACs. Its ability to effectively hijack the VHL E3 ligase complex is fundamental to the entire mechanism of targeted protein degradation. A thorough understanding of its binding characteristics and the application of rigorous experimental protocols for the characterization of VHL engagement and subsequent protein degradation are essential for the successful development of novel VHL-based PROTAC therapeutics. This guide provides a foundational framework for researchers to advance their efforts in this exciting and rapidly evolving field.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to (S,R,S)-AHPC-C10-NHBoc for Targeted BET Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of the (S,R,S)-AHPC-C10-NHBoc E3 ligase ligand-linker conjugate in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins. This document details the underlying mechanism, quantitative performance metrics of a representative PROTAC, and comprehensive experimental protocols for its evaluation.
Introduction to BET Protein Degradation
The BET protein family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in a variety of diseases, most notably cancer. PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins rather than simply inhibiting their function.[1][2]
A BET-targeting PROTAC typically consists of three components: a ligand that binds to a BET bromodomain, a linker, and a ligand that recruits an E3 ubiquitin ligase. The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase. When incorporated into a PROTAC, such as GNE-987, it facilitates the formation of a ternary complex between the BET protein and the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of the BET protein, marking it for degradation by the proteasome.[2][3]
Mechanism of Action
The mechanism of action for a BET PROTAC utilizing the this compound linker-ligand follows a catalytic cycle, as illustrated in the signaling pathway diagram below. The PROTAC first binds to both the BET protein and the VHL E3 ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the BET protein. The poly-ubiquitinated BET protein is then recognized and degraded by the 26S proteasome. The PROTAC is then released and can engage another BET protein and E3 ligase, continuing the degradation cycle.
Caption: Mechanism of BET Protein Degradation by a PROTAC.
Quantitative Data Presentation
The following tables summarize the in vitro performance of GNE-987, a potent chimeric BET degrader that incorporates a VHL ligand connected to a BET-binding moiety via a linker analogous to the C10 chain of this compound.[1]
Table 1: In Vitro Degradation of BRD4 by GNE-987 in EOL-1 Cells [4]
| Compound | DC50 (nM) | Dmax (%) |
| GNE-987 | 0.003 | >95 |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of protein degradation.
Table 2: In Vitro Cell Viability in Various Cell Lines [4]
| Cell Line | Compound | IC50 (nM) |
| EOL-1 | GNE-987 | 0.005 |
| HL-60 | GNE-987 | 0.015 |
IC50: Concentration required for 50% inhibition of cell viability.
Table 3: Inhibition of MYC Expression in MV-4-11 Cells [4]
| Compound | IC50 (nM) |
| GNE-987 | 0.010 |
IC50: Concentration required for 50% inhibition of MYC expression.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for BET Protein Degradation
This protocol is used to quantify the degradation of BET proteins following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., EOL-1)
-
Complete cell culture medium
-
PROTAC stock solution (e.g., GNE-987 in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 pM to 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-BRD4 diluted 1:1000, anti-GAPDH diluted 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Caption: Workflow for Western Blot Analysis of Protein Degradation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of a PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
White, opaque 96-well plates
-
PROTAC stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 2,000-5,000 cells per well in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with a serial dilution of the PROTAC for 72 hours.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate IC50 values by fitting the data to a four-parameter dose-response curve.
MYC Expression Assay (by qPCR or Western Blot)
This protocol assesses the downstream functional consequence of BET protein degradation by measuring the expression of the MYC oncogene.
For qPCR:
-
Treat cells with the PROTAC as described above.
-
Isolate total RNA using a suitable kit.
-
Perform reverse transcription to generate cDNA.
-
Conduct quantitative PCR (qPCR) using primers specific for MYC and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative expression of MYC mRNA.
For Western Blot:
-
Follow the Western Blotting protocol described in section 4.1, using a primary antibody against c-Myc.
Conclusion
The this compound is a valuable chemical tool for the construction of potent BET-targeting PROTACs. As demonstrated by the data for GNE-987, PROTACs incorporating this or similar VHL ligand-linker systems can achieve picomolar degradation efficiencies and potent anti-proliferative effects in cancer cell lines. The detailed protocols provided herein offer a robust framework for the evaluation of novel BET degraders, facilitating further research and development in the field of targeted protein degradation.
References
The Emergence of (S,R,S)-AHPC-C10-NHBoc: A Key Building Block for Targeted Protein Degradation
(S,R,S)-AHPC-C10-NHBoc has emerged as a critical chemical tool in the rapidly advancing field of targeted protein degradation (TPD). This synthetic E3 ligase ligand-linker conjugate serves as a foundational component for the construction of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. Specifically, it incorporates the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 10-carbon alkyl linker terminating in a Boc-protected amine. This strategic design makes it an invaluable asset for researchers and drug developers focused on creating PROTACs, particularly those aimed at degrading Bromodomain and Extra-Terminal (BET) family proteins.
This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, tailored for professionals in the fields of chemical biology, medicinal chemistry, and drug development.
Core Concepts and Discovery
The development of this compound is rooted in the broader discovery of small molecule ligands for the VHL E3 ligase. The (S,R,S)-AHPC core, also known as VH032, is a well-established, potent binder to VHL. The ability to recruit VHL is a cornerstone of many successful PROTACs, as VHL is widely expressed across various tissues.
The "discovery" of this compound is less about a single serendipitous finding and more a result of rational design within the PROTAC field. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The 10-carbon alkyl chain of this particular conjugate offers a specific length and flexibility that can be optimal for bridging the VHL E3 ligase and certain target proteins, such as BET proteins. The terminal Boc-protected amine provides a convenient chemical handle for the subsequent attachment of a ligand for the protein of interest, typically through deprotection and amide bond formation.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and biological assays.
| Property | Value |
| Molecular Formula | C₃₈H₅₉N₅O₆S |
| Molecular Weight | 713.97 g/mol |
| CAS Number | 2412055-13-9 |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO |
Synthesis of this compound: A Representative Protocol
While the precise, originally published synthesis of this compound is not detailed in a single public-domain source, a representative synthetic route can be constructed based on established chemical principles for the synthesis of similar VHL ligand-linker conjugates. The following protocol outlines a plausible and detailed methodology.
Overall Synthetic Strategy
The synthesis involves the coupling of the (S,R,S)-AHPC hydrochloride salt (the VHL ligand) with a pre-functionalized C10 linker that has a terminal Boc-protected amine and a carboxylic acid at the other end. This is a standard amide coupling reaction.
Materials and Reagents
-
(S,R,S)-AHPC hydrochloride
-
11-(Boc-amino)undecanoic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Experimental Procedure
-
Reaction Setup: To a solution of (S,R,S)-AHPC hydrochloride (1.0 eq) and 11-(Boc-amino)undecanoic acid (1.1 eq) in anhydrous DMF is added DIPEA (3.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 10 minutes.
-
Coupling: HATU (1.2 eq) is added to the reaction mixture in one portion. The reaction is stirred at room temperature for 12-16 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Mechanism of Action in PROTACs
This compound functions as a key intermediate in the synthesis of PROTACs. Once the Boc protecting group is removed to reveal a primary amine, a warhead (a ligand for a target protein) can be attached. The resulting PROTAC then hijacks the cell's ubiquitin-proteasome system to degrade the target protein.
Experimental and Synthetic Workflow
The overall workflow for the synthesis and utilization of this compound in the development of a PROTAC is a multi-step process that involves chemical synthesis, purification, and subsequent conjugation.
Conclusion
This compound stands as a testament to the power of rational design in chemical biology. Its development has provided researchers with a versatile and powerful tool to explore the vast potential of targeted protein degradation. As the field of PROTACs continues to evolve, the demand for well-characterized and readily accessible building blocks like this compound will undoubtedly grow, paving the way for the development of next-generation therapeutics for a wide range of diseases.
In-Depth Technical Guide: (S,R,S)-AHPC-C10-NHBoc (CAS 2412055-13-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C10-NHBoc is a synthesized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 10-carbon alkyl linker with a terminal tert-butoxycarbonyl (Boc) protecting group. This compound is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically those designed to target Bromodomain and Extra-Terminal (BET) proteins for degradation.
PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound conjugate provides the VHL-binding component and a versatile linker for attachment to a ligand targeting a protein of interest, such as a BET inhibitor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 2412055-13-9 |
| Molecular Formula | C₃₈H₅₉N₅O₆S |
| Molecular Weight | 713.97 g/mol |
| Appearance | Colorless to light yellow oil |
Mechanism of Action in PROTACs
When incorporated into a PROTAC, the (S,R,S)-AHPC moiety of the molecule serves as the recognition element for the VHL E3 ligase complex. The other end of the PROTAC molecule contains a ligand that binds to the target protein (e.g., a BET bromodomain). This dual binding induces the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Figure 1. PROTAC Mechanism of Action.
Application in BET-Targeted PROTACs
This compound is a precursor for the synthesis of potent BET degraders. A notable example is its use in the development of GNE-987, a highly potent chimeric BET degrader. GNE-987 was subsequently conjugated to an anti-CLL1 antibody to improve its pharmacokinetic properties for in vivo applications.[1]
Quantitative Biological Data
The following table summarizes the in vitro activity of a BET degrader derived from a similar chemical scaffold.
| Assay | Cell Line | Compound | Parameter | Value | Reference |
| BRD4 Degradation | EOL-1 | GNE-987 | DC₅₀ | 0.03 nM | [2][3] |
| Cell Viability | EOL-1 | GNE-987 | IC₅₀ | 0.02 nM | [2] |
| Cell Viability | HL-60 | GNE-987 | IC₅₀ | 0.03 nM | [2] |
| MYC Expression Inhibition | MV-4-11 | GNE-987 | IC₅₀ | 0.03 nM | [2] |
Experimental Protocols
The following are generalized protocols based on the application of similar BET degraders in the literature. Researchers should optimize these protocols for their specific experimental conditions.
Synthesis of a BET-Targeted PROTAC from this compound
This protocol outlines the general steps for synthesizing a BET-targeted PROTAC.
Figure 2. General Synthesis Workflow.
Procedure:
-
Boc Deprotection: Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Remove the solvent and TFA under reduced pressure to obtain the amine intermediate.
-
Coupling Reaction: Dissolve the amine intermediate and a BET ligand with a terminal carboxylic acid (e.g., a JQ1 derivative) in an appropriate solvent like dimethylformamide (DMF). Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Stir the reaction at room temperature until completion.
-
Purification: Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final BET-targeted PROTAC.
BRD4 Degradation Assay
This protocol describes how to assess the degradation of BRD4 in a cellular context.
Materials:
-
EOL-1 (or other suitable) cells
-
BET-targeted PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Primary antibody against BRD4
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed EOL-1 cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the BET-targeted PROTAC. Include a DMSO-treated control.
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-BRD4 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of BRD4 degradation at each PROTAC concentration. Calculate the DC₅₀ value.
Cell Viability Assay
This protocol is for determining the effect of the BET-targeted PROTAC on cell viability.
Materials:
-
EOL-1 or HL-60 cells
-
BET-targeted PROTAC
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the BET-targeted PROTAC to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and calculate the IC₅₀ value.
MYC Expression Inhibition Assay
This protocol measures the inhibition of MYC expression, a downstream target of BET proteins.
Materials:
-
MV-4-11 cells
-
BET-targeted PROTAC
-
DMSO (vehicle control)
-
ELISA kit for MYC or reagents for qPCR
Procedure (ELISA-based):
-
Cell Treatment: Treat MV-4-11 cells with different concentrations of the BET-targeted PROTAC for a defined period.
-
Cell Lysis: Lyse the cells and collect the supernatant.
-
ELISA: Perform an ELISA for c-MYC according to the manufacturer's protocol.
-
Data Analysis: Determine the concentration of c-MYC in each sample and calculate the IC₅₀ for MYC inhibition.
Signaling Pathway
The degradation of BET proteins, initiated by a PROTAC containing this compound, primarily impacts the transcriptional regulation of genes involved in cell proliferation and survival. A key downstream effector is the MYC oncogene, whose expression is highly dependent on BET protein function.
Figure 3. Downstream Signaling Effects.
Conclusion
This compound is a valuable chemical tool for the development of potent and specific PROTACs. Its high affinity for the VHL E3 ligase and the attached linker make it a versatile component for creating degraders against a wide range of protein targets, with demonstrated success in the degradation of BET proteins. The provided data and protocols serve as a comprehensive guide for researchers utilizing this compound in their drug discovery and chemical biology efforts.
References
The Critical Role of Stereochemistry in (S,R,S)-AHPC: A Guide for Drug Development Professionals
An In-depth Technical Guide on the Stereospecificity of a Key VHL Ligand for PROTACs
For researchers and scientists in the field of targeted protein degradation, the precise three-dimensional arrangement of atoms within a molecule is paramount to its function. This is particularly true for ligands that mediate the interaction between a target protein and an E3 ubiquitin ligase, the cornerstone of proteolysis-targeting chimeras (PROTACs). This technical guide delves into the stereochemistry of (S,R,S)-AHPC, a widely utilized von Hippel-Lindau (VHL) E3 ligase ligand, providing a comprehensive overview of its structure, the significance of its specific stereoconfiguration, and its application in the development of novel therapeutics.
The Molecular Architecture of (S,R,S)-AHPC
(S,R,S)-AHPC, also known as VH032-NH2, is a synthetic molecule designed to bind to the VHL protein.[1][2][3] Its chemical name is (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.[4][5] The designation "(S,R,S)" refers to the specific spatial orientation of substituents around the three chiral centers of the molecule. This precise stereochemistry is crucial for its high-affinity binding to the VHL protein, a necessary step in the recruitment of the VHL E3 ligase complex to a target protein for ubiquitination and subsequent degradation.
The importance of this specific stereoisomer is highlighted by the fact that other stereoisomers, such as the (S,S,S) configuration, are considered inactive and are often used as negative controls in experiments.[4] This underscores the highly specific nature of the molecular recognition between AHPC and the VHL protein.
Application in PROTAC Technology
(S,R,S)-AHPC serves as a foundational building block in the construction of PROTACs.[2][3] A PROTAC is a heterobifunctional molecule that consists of three components: a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as (S,R,S)-AHPC for VHL.[6][7][8] By simultaneously binding to both the target protein and the E3 ligase, the PROTAC brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome.
Several PROTACs have been synthesized using (S,R,S)-AHPC or its derivatives. For instance, (S,R,S)-AHPC-Me can be used to synthesize ARV-771, a potent degrader of BET proteins in castration-resistant prostate cancer cells with a DC50 of less than 1 nM.[9][10] Another example is GMB-475, which incorporates an (S,R,S)-AHPC-based VHL ligand to induce the degradation of the BCR-ABL1 fusion protein with an IC50 of 1.11 μM in Ba/F3 cells.[3]
Quantitative Analysis of (S,R,S)-AHPC-based PROTACs
The efficacy of PROTACs is often quantified by their ability to induce the degradation of the target protein. The following table summarizes the degradation data for PROTACs that utilize an (S,R,S)-AHPC core.
| PROTAC Name | Target Protein | Cell Line | Degradation Metric | Value |
| ARV-771 | BET proteins | Castration-resistant prostate cancer cells | DC50 | <1 nM[10] |
| GMB-475 | BCR-ABL1 | Ba/F3 cells | IC50 | 1.11 μM[3] |
| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat cells | DC50 | 77 nM[11] |
The Ubiquitin-Proteasome Signaling Pathway
The mechanism of action of (S,R,S)-AHPC-containing PROTACs relies on the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The following diagram illustrates this process.
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Protocols
While specific, detailed synthesis and experimental protocols are often proprietary or found within the supplementary information of peer-reviewed publications, the general methodologies for the synthesis and evaluation of (S,R,S)-AHPC and its derivatives can be outlined.
General Synthesis of (S,R,S)-AHPC
The synthesis of (S,R,S)-AHPC involves a multi-step process that typically includes:
-
Chiral Starting Materials: The synthesis begins with commercially available chiral precursors to establish the desired stereochemistry at each of the three chiral centers.
-
Peptide Coupling: Amide bond formation is a key step in assembling the molecule. Standard peptide coupling reagents are used to connect the different fragments of the molecule.
-
Purification and Characterization: The final product is purified using techniques such as flash chromatography or high-performance liquid chromatography (HPLC). The structure and stereochemistry are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Degradation Assay
To assess the ability of an (S,R,S)-AHPC-based PROTAC to induce protein degradation, a Western blot analysis is commonly performed.
-
Cell Culture and Treatment: A relevant cell line is cultured and then treated with varying concentrations of the PROTAC for a specified period.
-
Cell Lysis and Protein Quantification: The cells are lysed to release the cellular proteins. The total protein concentration is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.
-
Western Blotting: Equal amounts of protein from each treatment group are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes the target protein, followed by a secondary antibody conjugated to an enzyme that allows for detection.
-
Data Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation. The DC50 value, the concentration at which 50% of the target protein is degraded, can then be calculated.
Conclusion
The stereochemistry of (S,R,S)-AHPC is a critical determinant of its function as a VHL ligand in the development of PROTACs. Its specific three-dimensional structure enables high-affinity and selective binding to the VHL E3 ligase, facilitating the targeted degradation of proteins of interest. A thorough understanding of its stereochemical properties, coupled with robust experimental validation, is essential for the successful design and optimization of novel protein-degrading therapeutics. For drug development professionals, the case of (S,R,S)-AHPC serves as a powerful reminder of the profound impact of stereoisomerism on biological activity.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S,R,S)-AHPC hydrochloride ≥97% | 1448189-80-7 [sigmaaldrich.com]
- 5. (S,R,S)-AHPC Hydrochloride 2230958-14-0 | 東京化成工業株式会社 [tcichemicals.com]
- 6. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. a2bchem.com [a2bchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
The Role of (S,S,S)-AHPC as an Inactive Control in PROTAC-Mediated Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] A key aspect of rigorous PROTAC development and validation is the use of appropriate negative controls to ensure that the observed protein degradation is a direct result of the intended mechanism of action. This technical guide provides an in-depth overview of (S,S,S)-AHPC, an essential inactive control for PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
(S,S,S)-AHPC is a stereoisomer of the active VHL ligand, (S,R,S)-AHPC.[2][3] The specific stereochemistry of (S,R,S)-AHPC is crucial for its high-affinity binding to the VHL E3 ligase.[4] By inverting the stereocenter at the hydroxyproline (B1673980) moiety to the (S) configuration, (S,S,S)-AHPC is rendered incapable of binding to VHL, thus serving as an ideal negative control to demonstrate VHL-dependent protein degradation.[2][5]
Data Presentation: Quantitative Comparison of Active vs. Inactive VHL Ligands and Their PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein, which is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6] A well-designed PROTAC experiment will demonstrate potent degradation with the active PROTAC, while the inactive control PROTAC shows no significant degradation.
Table 1: VHL Binding Affinity of AHPC Stereoisomers
| Compound | Stereochemistry | VHL Binding Affinity (Kd) | Efficacy |
| (S,R,S)-AHPC | Active | High (nM range) | Forms a stable ternary complex with VHL and the target protein. |
| (S,S,S)-AHPC | Inactive | No significant binding | Fails to recruit VHL and does not form a stable ternary complex. |
Table 2: Illustrative Degradation Profile of a Target Protein by an Active PROTAC and its Inactive Control
| Compound | Target Protein | Cell Line | DC50 | Dmax |
| Active PROTAC ((S,R,S)-AHPC based) | e.g., BRD4 | e.g., HeLa | <100 nM | >90% |
| Inactive Control PROTAC ((S,S,S)-AHPC based) | e.g., BRD4 | e.g., HeLa | No degradation observed | <10% |
Experimental Protocols
Synthesis of (S,S,S)-AHPC based PROTAC (Inactive Control)
The synthesis of an inactive control PROTAC involves coupling the (S,S,S)-AHPC VHL ligand to a linker and a warhead that binds to the protein of interest. The general synthetic strategy mirrors that of the active PROTAC, with the key difference being the use of the inactive (S,S,S)-AHPC stereoisomer.
General Synthesis Scheme:
-
Protection of Functional Groups: The synthesis often begins with protecting the functional groups of (S,S,S)-AHPC that are not involved in the desired coupling reactions.
-
Linker Attachment: The protected (S,S,S)-AHPC is then coupled to a bifunctional linker. Common linkers include polyethylene (B3416737) glycol (PEG) chains of varying lengths.
-
Warhead Conjugation: The (S,S,S)-AHPC-linker intermediate is then conjugated to the warhead, the molecule that binds to the target protein.
-
Deprotection: Finally, any protecting groups are removed to yield the final inactive control PROTAC.
For a detailed, step-by-step synthesis protocol, researchers should refer to established methods in the medicinal chemistry literature, adapting them for the specific linker and warhead of interest.
Western Blot Analysis of PROTAC-mediated Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.[7][8]
Materials:
-
Cell line expressing the target protein (e.g., HeLa, HEK293)
-
Active PROTAC and (S,S,S)-AHPC inactive control PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of the active PROTAC and the (S,S,S)-AHPC inactive control PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO). In a separate well, co-treat cells with the active PROTAC and a proteasome inhibitor to confirm that degradation is proteasome-dependent.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Quantitative Proteomics for Selectivity Profiling
Quantitative proteomics is a powerful tool to assess the selectivity of a PROTAC and to confirm that the inactive control does not induce off-target degradation.[9][10]
Workflow:
-
Cell Treatment: Treat cells with the active PROTAC, the (S,S,S)-AHPC inactive control PROTAC, and a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT) or other isobaric labels.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the mass spectrometry data to identify and quantify proteins across the different treatment groups. Identify proteins that are significantly downregulated by the active PROTAC but not by the inactive control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of an active PROTAC versus an inactive (S,S,S)-AHPC control.
Caption: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.
Caption: Workflow for quantitative proteomics analysis of PROTAC selectivity.
References
- 1. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptglab.com [ptglab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advanced PROTAC and Quantitative Proteomics Strategy Reveals Bax Inhibitor-1 as a Critical Target of Icaritin in Burkitt Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
E3 Ligase Recruitment Using (S,R,S)-AHPC Based Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the utilization of (S,R,S)-AHPC-based ligands for the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the context of targeted protein degradation. This document details the core principles, quantitative data, experimental protocols, and signaling pathways relevant to the application of these ligands in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction to (S,R,S)-AHPC and VHL Recruitment
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) scaffold is a highly potent and well-validated ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly recruited E3 ligases in PROTAC development. Its high binding affinity and favorable physicochemical properties make it an attractive choice for designing effective protein degraders. This guide will delve into the specifics of leveraging (S,R,S)-AHPC-based ligands for this purpose.
Quantitative Data on VHL Ligand Binding and PROTAC Performance
The efficacy of a PROTAC is contingent on several factors, including the binding affinity of its constituent ligands to their respective protein partners and the ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase). The following tables summarize key quantitative data for the (S,R,S)-AHPC-based VHL ligand and representative PROTACs derived from it.
| Ligand | Target | Binding Affinity (Kd) | Assay Method |
| VH032 ((S,R,S)-AHPC analog) | VHL E3 Ligase | 185 nM[1][2][3] | ITC |
Table 1: Binding Affinity of (S,R,S)-AHPC Analog to VHL. This table presents the dissociation constant (Kd) for the interaction between a well-characterized (S,R,S)-AHPC analog, VH032, and the VHL E3 ligase, as determined by Isothermal Titration Calorimetry (ITC).
| PROTAC | Target Protein(s) | Cell Line(s) | DC50 | Dmax | E3 Ligase Recruited |
| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | <1 nM - <5 nM[4][5][6] | >90% | VHL |
| MZ1 | BRD4 (preferential) | H661, H838, HeLa, 22Rv1 | 8 nM - 24 nM[4] | >90% | VHL |
| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 nM | >90% | VHL |
| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat, MOLT-4 | 77 nM | 99% | VHL |
Table 2: Degradation Performance of (S,R,S)-AHPC-based PROTACs. This table summarizes the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for several exemplary PROTACs that utilize an (S,R,S)-AHPC-based ligand to recruit the VHL E3 ligase for the degradation of various target proteins in different cell lines.
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for an (S,R,S)-AHPC-based PROTAC involves hijacking the VHL E3 ligase machinery to induce the ubiquitination and subsequent proteasomal degradation of a target protein.
Figure 1: PROTAC Mechanism of Action. This diagram illustrates the catalytic cycle of a PROTAC. The (S,R,S)-AHPC-based PROTAC facilitates the formation of a ternary complex between the target protein of interest (POI) and the VHL E3 ligase complex. This proximity enables the transfer of ubiquitin (Ub) from an E2 conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another degradation cycle.
The VHL E3 ligase complex plays a crucial role in the cellular response to changes in oxygen levels by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions. (S,R,S)-AHPC-based ligands mimic the binding of HIF-1α to VHL, thereby enabling the recruitment of this E3 ligase to novel protein targets.
Figure 2: VHL E3 Ligase Signaling Pathway and PROTAC Intervention. This diagram depicts the canonical role of the VHL E3 ligase in regulating the hypoxic response and how (S,R,S)-AHPC-based PROTACs co-opt this pathway. Under normoxic conditions, HIF-1α is hydroxylated, recognized by the VHL complex, and targeted for proteasomal degradation. In hypoxia, HIF-1α is stabilized and promotes the transcription of hypoxia-inducible genes. An (S,R,S)-AHPC-based PROTAC recruits the VHL complex to a new protein of interest, leading to its degradation irrespective of oxygen levels.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of (S,R,S)-AHPC-based PROTACs.
PROTAC Synthesis (General Amide Coupling)
This protocol outlines a general method for the synthesis of a PROTAC via amide coupling of an (S,R,S)-AHPC-linker conjugate with a ligand for the protein of interest.
Figure 3: PROTAC Synthesis Workflow. This flowchart outlines the key steps in a typical amide coupling reaction for the synthesis of a PROTAC molecule using an (S,R,S)-AHPC-linker with a carboxylic acid functional group and a protein of interest (POI) ligand with an amine functional group.
Materials:
-
(S,R,S)-AHPC-linker with a terminal carboxylic acid
-
Amine-functionalized POI ligand
-
Coupling agent (e.g., HATU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reagents for purification (e.g., HPLC solvents)
Procedure:
-
Dissolve the amine-functionalized POI ligand (1 equivalent) and the (S,R,S)-AHPC-linker-acid (1.1 equivalents) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the crude product using reverse-phase high-performance liquid chromatography (HPLC) to yield the final PROTAC.
Ternary Complex Formation Assays
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Figure 4: SPR Workflow for Ternary Complex Analysis. This diagram illustrates the steps involved in using Surface Plasmon Resonance (SPR) to characterize the formation of a ternary complex. The VHL E3 ligase is immobilized on the sensor chip, and the binding of the PROTAC alone (binary) and the PROTAC in the presence of the protein of interest (ternary) is measured to determine kinetic parameters and cooperativity.
Procedure:
-
Immobilize the biotinylated VHL E3 ligase complex onto a streptavidin-coated SPR sensor chip.
-
To measure binary binding, inject a series of concentrations of the PROTAC over the sensor surface.
-
To assess ternary complex formation, inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the target protein.
-
Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) by comparing the binding affinity of the PROTAC to VHL in the presence and absence of the target protein.
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Procedure:
-
Binary Binding (PROTAC to VHL):
-
Place the purified VHL protein in the ITC sample cell.
-
Titrate the PROTAC solution into the sample cell.
-
Analyze the data to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
-
Ternary Complex Formation:
-
Prepare a solution of the VHL E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC solution into the pre-formed VHL-target protein complex.
-
Analyze the data to determine the apparent KD for ternary complex formation and calculate the cooperativity.
-
Cellular Protein Degradation Assay (Western Blotting)
Western blotting is a widely used technique to quantify the reduction in the levels of a target protein following PROTAC treatment.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Immunoblotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax.
-
Conclusion
(S,R,S)-AHPC-based ligands are invaluable tools for the recruitment of the VHL E3 ligase in the development of PROTACs. Their high binding affinity and well-characterized interactions provide a solid foundation for the design of potent and selective protein degraders. This technical guide has provided a comprehensive overview of the quantitative data, signaling pathways, and detailed experimental protocols necessary for researchers to effectively utilize these ligands in their drug discovery and development efforts. A thorough understanding and application of these principles and methodologies will be crucial for advancing the field of targeted protein degradation.
References
An In-depth Technical Guide to PROTAC Linkers: The C10 Chain in (S,R,S)-AHPC-C10-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's natural protein disposal system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker, far from being a passive spacer, plays a pivotal role in the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[4][5] Its length, composition, and attachment points are critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[5]
This technical guide provides a comprehensive overview of PROTAC linkers, with a specific focus on the C10 alkyl chain within the context of the (S,R,S)-AHPC-C10-NHBoc E3 ligase ligand-linker conjugate. This conjugate incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, and is utilized in the development of potent PROTACs, particularly those targeting the Bromodomain and Extra-Terminal (BET) family of proteins.[][7]
The PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, an enzyme that flags proteins for degradation.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[8] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.[5]
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
The Significance of the C10 Alkyl Linker in this compound
The this compound conjugate is a key building block for constructing VHL-recruiting PROTACs. The C10 alkyl chain serves as the linker component, connecting the (S,R,S)-AHPC VHL ligand to a point of attachment on the target protein ligand. Alkyl chains are a common choice for PROTAC linkers due to their synthetic tractability and the conformational flexibility they provide.[4][5]
Longer alkyl chains, such as the C10 chain, can offer several advantages:
-
Spanning Greater Distances: They can effectively bridge the distance between the VHL E3 ligase and the target protein, which is crucial for the formation of a stable and productive ternary complex.[5] Studies have shown that for some target-ligase pairs, longer linkers are necessary to achieve potent degradation.[5]
-
Enhanced Lipophilicity: Alkyl chains are hydrophobic, and a longer chain increases the overall lipophilicity of the PROTAC molecule.[4] This can improve cell permeability, a critical factor for PROTAC efficacy, as they need to cross the cell membrane to reach their intracellular targets.[9][10] However, excessive lipophilicity can also lead to poor solubility and off-target effects, highlighting the need for a balance.[5]
-
Conformational Flexibility: The C10 chain provides significant rotational freedom, allowing the PROTAC to adopt various conformations. This flexibility can be advantageous in facilitating the optimal orientation of the target protein and E3 ligase for efficient ubiquitination.[4]
Quantitative Data: The Case of a Potent BET Degrader
The importance of the linker is exemplified in the development of GNE-987, a highly potent chimeric BET degrader that utilizes a VHL-binding fragment connected to a BET binder via a ten-methylene spacer.[9] This PROTAC demonstrates picomolar cellular potencies.[4]
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GNE-987 | BRD4 | EOL-1 | 0.03 | >95 | [9] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
The development and evaluation of PROTACs involve a series of key experiments to characterize their synthesis, binding, and degradation activity.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves the coupling of this linker-ligand conjugate to a ligand for the protein of interest.
Caption: A generalized workflow for the synthesis of a PROTAC.
Detailed Protocol: Amide Coupling
A common method for coupling the this compound to a POI ligand containing a primary or secondary amine is through amide bond formation. The Boc protecting group on the amine of the linker would first need to be removed (e.g., using trifluoroacetic acid) to yield a free amine. This amine can then be coupled to a carboxylic acid on the POI ligand.
-
Activation of Carboxylic Acid: The carboxylic acid on the POI ligand is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).
-
Coupling Reaction: The deprotected (S,R,S)-AHPC-C10-NH2 is added to the activated POI ligand solution. The reaction is stirred at room temperature until completion, which is monitored by LC-MS.
-
Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. The crude PROTAC is then purified, typically by reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The final purified PROTAC is characterized by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Western Blotting for Protein Degradation
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.
Caption: A typical workflow for a Western Blot experiment to assess PROTAC efficacy.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to normalize for protein loading.
-
Detection and Analysis: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. The target protein levels are normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. This data is then used to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
Assessing the formation of the ternary complex is crucial for understanding a PROTAC's mechanism of action. Several biophysical techniques can be employed for this purpose.
-
Surface Plasmon Resonance (SPR): Can be used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as to characterize the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters of binary and ternary complex formation.
-
NanoBRET™/FRET-based assays: These are in-cell assays that can monitor the proximity of the target protein and the E3 ligase in live cells upon PROTAC treatment.
Conclusion
The linker is a critical component of a PROTAC molecule, profoundly influencing its biological activity. The C10 alkyl chain in the this compound conjugate provides a versatile and effective linker for the development of potent VHL-recruiting PROTACs. Its length and flexibility can facilitate the formation of a stable and productive ternary complex, leading to efficient degradation of the target protein, as demonstrated by the picomolar potency of the BET degrader GNE-987. A thorough understanding of linker properties and the application of rigorous experimental protocols are essential for the rational design and optimization of next-generation PROTAC therapeutics.
References
- 1. thno.org [thno.org]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibody Conjugation of a Chimeric BET Degrader Enables in vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. librarysearch.royalholloway.ac.uk [librarysearch.royalholloway.ac.uk]
- 8. Antibody Conjugation of a Chimeric BET Degrader Enables <i>in vivo</i> Activity [ouci.dntb.gov.ua]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for Cellular Application of (S,R,S)-AHPC-C10-NHBoc for Targeted Protein Degradation
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-C10-NHBoc is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). As an E3 ligase ligand-linker conjugate, it incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a 10-carbon alkyl linker with a terminal Boc-protected amine.[1][2] This molecule is designed for conjugation to a target protein ligand, creating a heterobifunctional PROTAC. This document provides a detailed protocol for the application of a PROTAC synthesized from this compound in a cell culture setting to induce the degradation of a target protein, with a focus on Bromodomain and Extra-Terminal (BET) proteins as a common target class.[1][2]
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The resulting ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3] This targeted protein degradation offers a powerful alternative to traditional small molecule inhibition.
Mechanism of Action: VHL-based PROTAC
A PROTAC synthesized using this compound will recruit the VHL E3 ubiquitin ligase. The other end of the PROTAC will bind to the protein of interest (POI). This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Workflow
The general experimental workflow for evaluating a PROTAC involves several key stages, from initial cell treatment to final data analysis.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The impact on cell proliferation is measured by the IC50 (the concentration at which 50% of cell growth is inhibited). Below are representative data for well-characterized VHL-based BET degraders.
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| MZ1 | BRD4 | HeLa | 29 | >90 | - | Zengerle et al., 2015 |
| ARV-771 | BET proteins | 22Rv1 | <1 | >95 | - | Raina et al., 2016 |
| BETd-260 | BET proteins | MNNG/HOS | 1.8 | - | 1.8 | [4] |
| BETd-260 | BET proteins | Saos-2 | 1.1 | - | 1.1 | [4] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: A suitable cell line expressing the target protein of interest (e.g., for BET proteins, cell lines such as HeLa, 22Rv1, or various cancer cell lines like MDA-MB-231 for breast cancer, or MNNG/HOS for osteosarcoma can be used).[4]
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
PROTAC Stock Solution: A PROTAC synthesized from this compound, dissolved in sterile DMSO to a high concentration (e.g., 10-50 mM). Store at -20°C or -80°C.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE and Western Blotting Reagents: Acrylamide solutions, SDS, TEMED, APS, transfer buffer, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (against the target protein and a loading control like GAPDH or β-actin), and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent Substrate: ECL substrate for HRP.
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial luminescent assay kit (e.g., CellTiter-Glo®).
-
Multi-well plates: 6-well, 12-well, or 96-well plates as required.
Protocol 1: Assessment of Protein Degradation by Western Blot
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow for approximately 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC stock solution in fresh culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM). Remove the old medium from the cells and add the medium containing the PROTAC. Include a vehicle control (DMSO) at a concentration equivalent to the highest PROTAC concentration used.
-
Incubation: Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours) to assess the time-course of protein degradation.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or isopropanol (B130326) with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well. Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.
Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.[1]
-
PROTAC Treatment: Add the desired concentrations of the PROTAC to the wells. Include a vehicle control.[1]
-
Incubation: Incubate the plate for the chosen duration (e.g., 48 or 72 hours).[1]
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Troubleshooting
-
No or low protein degradation:
-
Confirm target engagement: Ensure the target protein ligand has sufficient affinity for the target.
-
Check cell permeability: The PROTAC may have poor cell permeability.
-
Optimize concentration and time: Perform a broader dose-response and time-course experiment.
-
Verify E3 ligase expression: Ensure the chosen cell line expresses sufficient levels of VHL.
-
Linker length and composition: The linker may not be optimal for ternary complex formation.
-
-
High cytotoxicity unrelated to target degradation:
-
Off-target effects: The PROTAC or its components may have off-target toxicity.
-
Vehicle toxicity: Ensure the DMSO concentration is not toxic to the cells (typically <0.5%).
-
-
"Hook effect" in degradation curve:
-
At very high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can dominate over the productive ternary complex, leading to reduced degradation. This is a known phenomenon for PROTACs.
-
Conclusion
This compound is a valuable chemical tool for the development of VHL-recruiting PROTACs. The protocols outlined in this document provide a comprehensive framework for researchers to effectively utilize PROTACs synthesized from this building block in cell culture to study targeted protein degradation and its downstream cellular consequences. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for the Synthesis of a PROTAC Using (S,R,S)-AHPC-C10-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and characterization of a Proteolysis-Targeting Chimera (PROTAC) utilizing the (S,R,S)-AHPC-C10-NHBoc building block. This versatile E3 ligase ligand-linker conjugate, which incorporates a high-affinity von Hippel-Lindau (VHL) ligand and a 10-carbon alkyl linker with a Boc-protected amine, is a valuable tool for the development of novel protein degraders. Detailed protocols for the synthesis of a Bromodomain-containing protein 4 (BRD4) targeting PROTAC are presented, along with methodologies for its biochemical and cellular characterization.
Introduction to PROTAC Technology and this compound
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
This compound is a pre-synthesized building block designed to streamline the development of VHL-recruiting PROTACs. It comprises:
-
(S,R,S)-AHPC: A potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
C10 Linker: A 10-carbon alkyl chain that provides spatial separation between the VHL ligand and the POI ligand. The length and composition of the linker are critical for optimal ternary complex formation and degradation efficacy.
-
NHBoc Group: A Boc-protected amine terminus that allows for straightforward coupling to a POI ligand containing a suitable reactive handle, typically a carboxylic acid.
PROTAC Design and Synthesis: Targeting BRD4
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers. Its role in controlling the expression of oncogenes like c-MYC makes it an attractive target for therapeutic intervention. This section outlines the synthesis of a BRD4-targeting PROTAC using this compound and a derivative of the known BRD4 inhibitor, JQ1.
Synthetic Scheme
The synthesis involves a two-step process: 1) Boc deprotection of this compound to expose the primary amine, followed by 2) amide coupling with a JQ1 derivative containing a carboxylic acid functional group (JQ1-acid).
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
The resulting crude (S,R,S)-AHPC-C10-NH2 (as a TFA salt) can be used directly in the next step without further purification.
-
Protocol 2: HATU-Mediated Amide Coupling
-
Materials:
-
(S,R,S)-AHPC-C10-NH2 (TFA salt)
-
JQ1-acid (commercially available or synthesized separately)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
HPLC for purification
-
-
Procedure:
-
Dissolve JQ1-acid (1.0 eq) in anhydrous DMF (0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[1]
-
In a separate vial, dissolve the crude (S,R,S)-AHPC-C10-NH2 (TFA salt) (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine to the pre-activated JQ1-acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the desired BRD4 PROTAC.
-
Characterization of the Synthesized PROTAC
Biochemical Characterization: Binding Affinity
Isothermal Titration Calorimetry (ITC) can be used to determine the binding affinity (Kd) of the PROTAC for both BRD4 and the VHL-ElonginB-ElonginC (VCB) complex.
Protocol 3: Isothermal Titration Calorimetry (ITC)
-
Materials:
-
Purified recombinant BRD4 bromodomain (BD1 or BD2)
-
Purified recombinant VCB complex
-
Synthesized PROTAC
-
ITC instrument
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
-
Procedure:
-
Dialyze the protein (BRD4 or VCB) and the PROTAC solution extensively against the same dialysis buffer to minimize buffer mismatch.
-
Determine the accurate concentrations of the protein and PROTAC solutions.
-
For BRD4 binding, typically load the ITC cell with BRD4 (e.g., 10-20 µM) and the syringe with the PROTAC (e.g., 100-200 µM).
-
For VHL binding, load the ITC cell with the VCB complex (e.g., 10-20 µM) and the syringe with the PROTAC (e.g., 100-200 µM).
-
Perform the titration experiment at a constant temperature (e.g., 25 °C).
-
Analyze the resulting data using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cellular Characterization: BRD4 Degradation
Western blotting is a standard method to quantify the degradation of BRD4 in cells treated with the PROTAC.
Protocol 4: Western Blot Analysis of BRD4 Degradation
-
Materials:
-
Cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)
-
Synthesized BRD4 PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-α-tubulin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with a range of concentrations of the BRD4 PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH or anti-α-tubulin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the DMSO control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Data Presentation
Table 1: In Vitro Degradation of BRD4 by VHL-Based PROTACs
| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG | HeLa | ~25 | >90 | [2] |
| ARV-771 | PEG | LNCaP | <1 | >95 | |
| PROTAC 139 | Heterocyclic linker | PC3 | 3.3 | 97 | [3] |
| PROTAC 141 | N-oxo-amide linker | PC3 | 2.58 | 94 | [3] |
Table 2: Binary Binding Affinities of VHL-Based BRD4 PROTACs
| PROTAC | Binds to | Kd (nM) | Technique | Reference |
| MZ1 | BRD4(BD2) | 115 | ITC | [2] |
| MZ1 | VCB | 185 | ITC | [2] |
Signaling Pathway and Experimental Workflow Diagrams
BRD4 Signaling Pathway and PROTAC Mechanism of Action
BRD4 plays a crucial role in gene transcription by binding to acetylated histones at enhancers and promoters, thereby recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and transcriptional elongation of target genes, including the oncogene c-MYC. Degradation of BRD4 by a PROTAC disrupts this process, leading to the downregulation of c-MYC and subsequent inhibition of cell proliferation and survival in cancer cells.
Experimental Workflow for PROTAC Synthesis and Evaluation
The overall workflow for developing a novel PROTAC involves a systematic process of design, synthesis, and rigorous biological evaluation.
Conclusion
This compound serves as a valuable and versatile building block for the efficient synthesis of VHL-recruiting PROTACs. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize and evaluate novel protein degraders targeting BRD4 and other proteins of interest. The modular nature of PROTAC synthesis, facilitated by such ready-to-use components, accelerates the discovery and development of this promising therapeutic modality.
References
- 1. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-AHPC-C10-NHBoc solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of (S,R,S)-AHPC-C10-NHBoc and a comprehensive protocol for its preparation for in vitro assays. This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C10 linker with a Boc-protected amine, designed for use in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.
Data Presentation: Solubility
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Expected to be soluble | Based on analogues, high solubility is anticipated. |
| (S,R,S)-AHPC-Boc | DMSO | 100 mg/mL (188.44 mM)[1][2] | Ultrasonic assistance may be required.[1][2] |
| (S,S,S)-AHPC-Boc (isomer) | DMSO | 50 mg/mL (94.22 mM)[3] | Ultrasonic assistance may be required.[3] |
| (S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 TFA | DMSO | ≥ 100 mg/mL (108.21 mM)[4] | Saturation unknown. |
Note: It is crucial to use high-purity, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact the solubility of the product.[3][4]
Signaling Pathway: PROTAC Mechanism of Action
This compound serves as a component of a PROTAC. The (S,R,S)-AHPC moiety binds to the VHL E3 ligase. When incorporated into a full PROTAC, which also includes a ligand for a target protein, it facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of action for a PROTAC utilizing a VHL ligand.
Experimental Protocols
1. Preparation of Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipette
Procedure:
-
Pre-warming: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 713.97 g/mol ), weigh out 7.14 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes. Visually inspect for complete dissolution.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
2. Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the stock solution to the final desired concentration for use in cell-based assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): It is often beneficial to perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 in culture medium (e.g., 2 µL of 10 mM stock into 198 µL of medium).
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture plates containing cells and medium to achieve the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.5%. For example, if adding 1 µL of a 10 mM stock to 1 mL of medium, the final DMSO concentration will be 0.1%.
-
-
Mixing: Gently mix the contents of the wells after adding the compound to ensure even distribution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a separate set of wells.
-
Incubation: Proceed with the planned incubation time for your specific assay.
Experimental Workflow Visualization
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for Measuring BET Protein Degradation via Western Blot Using (S,R,S)-AHPC-C10-NHBoc-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to achieve this. A PROTAC consists of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI.
(S,R,S)-AHPC-C10-NHBoc is a key building block for constructing PROTACs. It comprises a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, conjugated to a C10 linker with a Boc-protected amine.[1][2] This moiety is used to develop PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-MYC.[3][4][5] Their degradation is a promising strategy for cancer therapy.[6][7]
This document provides a detailed protocol for utilizing Western blotting to measure the degradation of BET proteins induced by a PROTAC synthesized with this compound.
Signaling Pathway of BET Protein Degradation
A PROTAC synthesized using this compound and a BET-binding ligand (e.g., JQ1) facilitates the formation of a ternary complex between the BET protein (e.g., BRD4) and the VHL E3 ubiquitin ligase. This proximity enables the VHL ligase to polyubiquitinate the BET protein, marking it for recognition and degradation by the 26S proteasome. The subsequent reduction in BET protein levels leads to the downregulation of target genes, such as c-MYC, thereby inhibiting cancer cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
In vivo Applications of (S,R,S)-AHPC-Based PROTACs in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to (S,R,S)-AHPC-Based PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest.[1][2][3] They consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The (S,R,S)-AHPC core is a potent ligand for the VHL E3 ligase, one of the most widely utilized E3 ligases in PROTAC design.[1][4][5] The formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase is crucial for the subsequent ubiquitination and proteasomal degradation of the target protein.[6] The linker component, in this case, a C10 alkyl chain with a Boc-protected amine, plays a critical role in determining the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[1]
Signaling Pathway
The mechanism of action for (S,R,S)-AHPC-based PROTACs involves hijacking the Ubiquitin-Proteasome System (UPS). The PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the target protein by the VHL E3 ligase complex. This marks the protein for degradation by the 26S proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Warhead Coupling to (S,R,S)-AHPC-C10-NHBoc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the coupling of cytotoxic warheads to the (S,R,S)-AHPC-C10-NHBoc linker, a crucial step in the synthesis of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The protocols focus on the attachment of two commonly used warheads: Monomethyl Auristatin E (MMAE) and a derivative of Maytansine, DM1.
Introduction
This compound is a versatile linker containing a Boc-protected primary amine. This functional group serves as a key handle for the covalent attachment of cytotoxic payloads, often referred to as warheads. The selection of the coupling chemistry is critical to ensure a stable conjugate that can effectively deliver the warhead to its target. This document outlines two robust and widely used amide bond formation strategies: the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the use of the powerful coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Prior to the coupling reaction, the Boc protecting group on the this compound linker must be removed to expose the primary amine. A standard protocol for this deprotection step is also provided.
Experimental Workflow Overview
The overall process for attaching a warhead to the this compound linker involves two main stages: Boc deprotection of the linker and the subsequent coupling of the warhead to the deprotected linker.
Figure 1. General experimental workflow for the deprotection of the this compound linker and subsequent coupling of a warhead.
Part 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the primary amine of the linker.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Argon or Nitrogen gas
-
Rotary evaporator
-
Round bottom flask
-
Magnetic stirrer and stir bar
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of linker) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution (e.g., 20-50% v/v).[1]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).
-
The resulting TFA salt of (S,R,S)-AHPC-C10-NH2 can be used directly in the subsequent coupling step or can be neutralized by washing a solution of the product in an organic solvent with a saturated aqueous solution of sodium bicarbonate.[1]
Part 2: Warhead Coupling Reactions
The deprotected linker, (S,R,S)-AHPC-C10-NH2, is now ready for coupling with the desired warhead. Below are protocols for coupling with MMAE and DM1 using two different, highly efficient coupling methods.
Protocol 2.1: EDC/NHS Coupling of MMAE or DM1
This method utilizes EDC to activate the carboxylic acid of the warhead, which then reacts with NHS to form a more stable amine-reactive NHS ester. This intermediate then efficiently couples with the primary amine of the deprotected linker.
Materials:
-
(S,R,S)-AHPC-C10-NH2 (from Part 1)
-
Warhead (MMAE or DM1) with a carboxylic acid handle
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Argon or Nitrogen gas
-
Reaction vials, magnetic stirrer, and stir bars
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Protocol:
-
Dissolve the warhead (MMAE or DM1, 1 equivalent) in anhydrous DMF or DCM in a reaction vial under an inert atmosphere.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve (S,R,S)-AHPC-C10-NH2 (1.1 equivalents) in anhydrous DMF or DCM. If using the TFA salt, add DIPEA (2-3 equivalents) to neutralize the salt and create the free amine in situ.
-
Add the solution of the deprotected linker to the activated warhead solution.
-
Stir the reaction mixture at room temperature for 2 to 18 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by RP-HPLC to obtain the final warhead-(S,R,S)-AHPC-C10-NH-CO-R conjugate.[2]
Protocol 2.2: HATU Coupling of MMAE or DM1
HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.
Materials:
-
(S,R,S)-AHPC-C10-NH2 (from Part 1)
-
Warhead (MMAE or DM1) with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Argon or Nitrogen gas
-
Reaction vials, magnetic stirrer, and stir bars
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Protocol:
-
Dissolve the warhead (MMAE or DM1, 1 equivalent) and HATU (1.0-1.5 equivalents) in anhydrous DMF under an inert atmosphere.[3]
-
Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture.[3]
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
In a separate vial, dissolve (S,R,S)-AHPC-C10-NH2 (1.0-1.2 equivalents) in anhydrous DMF. If using the TFA salt, ensure enough base is present for neutralization.
-
Add the solution of the deprotected linker to the activated warhead solution.
-
Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.[3]
-
Upon completion, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by RP-HPLC to obtain the pure warhead-(S,R,S)-AHPC-C10-NH-CO-R conjugate.[3]
Data Presentation: Comparative Coupling Efficiencies
The following table summarizes reported yields for analogous amide coupling reactions involving MMAE and DM1 with various linkers. This data provides a general expectation for the efficiency of the protocols described above. Actual yields will vary depending on the specific reaction conditions and the purity of the starting materials.
| Warhead | Coupling Partner | Coupling Method | Reported Yield | Reference |
| MMAE | Peptide Linker | Michael Addition | 78-89% | [4][5] |
| DM1 | Dimaleimide Linker | Not Specified | Not Specified | [6] |
| MMAE | Linker | HOBt, DIPEA | 62% | [7] |
Purification and Analysis
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for both the purification and analysis of the final warhead-linker conjugate.
General RP-HPLC Conditions:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is employed.
-
Detection: UV detection at wavelengths relevant to the warhead and linker (e.g., 252 nm for DM1) is typical.[1] Mass spectrometry (LC-MS) is invaluable for confirming the identity of the product.
The purity of the final conjugate can be assessed by analyzing the peak area of the product in the HPLC chromatogram.
Signaling Pathways and Logical Relationships
While the chemical coupling itself does not directly involve biological signaling pathways, the resulting conjugate is designed to interact with them. The logical relationship in the synthesis is a sequential process of deprotection followed by coupling.
Figure 2. Logical diagram of the two-step synthesis of a warhead-linker conjugate.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful coupling of cytotoxic warheads, specifically MMAE and DM1, to the this compound linker. The choice between EDC/NHS and HATU coupling reagents will depend on the specific warhead, available resources, and desired reaction kinetics. Careful execution of the Boc deprotection and subsequent coupling reaction, followed by rigorous purification, is essential for obtaining a high-purity warhead-linker conjugate suitable for further use in the development of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker- payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc Deprotection of (S,R,S)-AHPC-C10-NHBoc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (S,R,S)-AHPC-C10-NHBoc. The provided methodologies are based on established chemical principles and literature precedents for the deprotection of complex molecules containing multiple functional groups.
This compound is a derivative of (S,R,S)-AHPC, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The structure of the (S,R,S)-AHPC core is (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. For the context of these protocols, it is assumed that the C10-NHBoc linker is attached to the hydroxyl group of the hydroxyproline (B1673980) residue, a common strategy in PROTAC design. The presence of a secondary alcohol, a tertiary amide, and a thiazole (B1198619) ring in the core structure necessitates the careful selection of deprotection conditions to ensure the selective removal of the Boc group without affecting other functionalities.
Recommended Boc Deprotection Methods
The selection of an appropriate Boc deprotection method is critical to the successful synthesis of the final deprotected amine. The following methods are recommended, ranging from standard strong acid conditions to milder alternatives suitable for sensitive substrates.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally efficient method for Boc deprotection.[1][2] TFA cleaves the Boc group by an acid-catalyzed mechanism, generating the ammonium (B1175870) salt of the deprotected amine.
Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)
An alternative to TFA, HCl in dioxane is also a widely used reagent for Boc deprotection.[1] It offers similar efficiency to TFA and can be advantageous in cases where TFA might cause side reactions.
Method 3: Milder Acidic Conditions
For substrates that may be sensitive to strong acids like TFA and HCl, milder acidic conditions can be employed. These methods may require longer reaction times or elevated temperatures but can provide higher yields and purity for complex molecules.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Boc deprotection of various amines using the recommended methods, as reported in the scientific literature. This data is intended to provide a general guideline for expected outcomes.
| Deprotection Method | Substrate Type | Reagents and Conditions | Reaction Time | Yield (%) | Purity (%) | Reference |
| TFA/DCM | N-Boc Aniline | 25% TFA in DCM, rt | 2 h | >95 | Not Reported | Patent Reference |
| TFA/DCM | N-Boc secondary amine | TFA in DCM (1:1), rt | 30 min | Quantitative | Not Reported | Literature |
| HCl/Dioxane | N-Boc protected amino acid | 4M HCl in Dioxane, rt | 30 min | >95 | High | [3] |
| HCl/Dioxane | N-Boc protected diamine | 4M HCl in Dioxane, rt | 2 h | 98 | Not Reported | Patent Reference |
| Aqueous Phosphoric Acid | N-Boc protected amine | 85% H3PO4 in THF/H2O, rt | 2-4 h | 90-98 | High | [4] |
| Oxalyl Chloride/Methanol | N-Boc protected amine | Oxalyl chloride in Methanol, rt | 1-4 h | up to 90 | High | [5] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 equivalents) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deprotected amine.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Boc Deprotection using HCl in Dioxane
Materials:
-
This compound
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-Dioxane solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (0.1-0.2 M concentration).
-
To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent such as ethyl acetate (B1210297) or DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizing the Workflow and Signaling Pathway
To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the Boc deprotection of this compound.
Caption: Simplified signaling pathway of acid-catalyzed Boc deprotection.
References
- 1. A highly selective protocol for the deprotection of BOC-protected amides and carbamates | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. iris.ucc.ie [iris.ucc.ie]
Application Notes and Protocols for Cellular Uptake and Permeability Assays of (S,R,S)-AHPC-C10-NHBoc Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The (S,R,S)-AHPC moiety is a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, making it a critical component in the design of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3] A key challenge in developing effective PROTACs is ensuring they can cross the cell membrane to reach their intracellular targets. Due to their often large size and molecular weight, many PROTACs exhibit poor membrane permeability, which can limit their therapeutic efficacy.[3][4]
Therefore, accurately assessing the cellular uptake and permeability of new PROTACs, such as (S,R,S)-AHPC-C10-NHBoc conjugates, is a critical step in the drug discovery process.[5] These application notes provide detailed protocols for two standard assays: the Caco-2 permeability assay to predict oral absorption and the potential for active efflux, and a quantitative cellular uptake assay using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to determine intracellular compound concentration.
Key Concepts and Assays
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the epithelial barrier of the human intestine.[6][7] It is considered the gold standard for in vitro prediction of human drug absorption.[8] The assay measures the flux of a compound from an apical (AP, intestinal lumen side) to a basolateral (BL, blood side) compartment, and vice-versa. This bidirectional assessment allows for the calculation of an efflux ratio , which can indicate if the compound is a substrate of active efflux transporters like P-glycoprotein (P-gp).[9]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): As a simpler, cell-free alternative, PAMPA measures passive diffusion across an artificial lipid membrane.[10][11] While it is a high-throughput method, it does not account for active transport or paracellular routes, which are captured by the Caco-2 model.[10]
-
Cellular Uptake Assays: These experiments directly measure the concentration of a compound inside target cells. Quantification is often achieved using highly sensitive analytical techniques like LC-MS/MS, which can precisely measure the parent compound without the need for fluorescent or radioactive labeling.[12][13] This data is crucial for correlating compound exposure with biological activity.
Hypothetical Data Presentation
The following tables present hypothetical data for the this compound conjugate to serve as an example of expected results from the described protocols.
Table 1: Caco-2 Permeability Assay Results
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / A→B) | Permeability Classification | Efflux Substrate |
| This compound | 0.8 | 2.5 | 3.1 | Low | Yes |
| Atenolol (Low Perm. Control) | 0.2 | 0.2 | 1.0 | Low | No |
| Propranolol (High Perm. Control) | 15.0 | 14.5 | ~1.0 | High | No |
| Talinolol (Efflux Control) | 0.5 | 5.0 | 10.0 | Low | Yes |
Interpretation Note: An efflux ratio greater than 2 is a strong indicator of active efflux. A high permeability is generally associated with a Papp value >10 x 10⁻⁶ cm/s, while low permeability corresponds to Papp <2 x 10⁻⁶ cm/s.[14]
Table 2: Intracellular Concentration of this compound in HeLa Cells
| Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (nM) |
| 1 | 1 | 15.2 |
| 1 | 4 | 45.8 |
| 1 | 24 | 98.5 |
| 5 | 1 | 80.1 |
| 5 | 4 | 255.3 |
| 5 | 24 | 510.2 |
Visualizations: Workflows and Mechanisms
Caption: PROTAC Mechanism of Action.
Caption: Caco-2 Permeability Assay Workflow.
Caption: Cellular Uptake (LC-MS/MS) Workflow.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
1. Cell Culture and Monolayer Formation 1.1. Culture Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin. 1.2. Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² onto polycarbonate membrane Transwell® inserts (e.g., 24-well format, 0.4 µm pore size). 1.3. Culture the cells for 21-25 days, replacing the medium in both apical and basolateral compartments every 2-3 days. Allow the cells to differentiate and form a polarized monolayer.[8]
2. Monolayer Integrity Test 2.1. Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using an epithelial volt-ohm meter. 2.2. Only use monolayers with TEER values >250 Ω·cm² for the assay. 2.3. Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow (<1% transport) to confirm tight junction integrity.
3. Transport Experiment 3.1. Prepare transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4). 3.2. Prepare a stock solution of this compound conjugate in DMSO and dilute to the final working concentration (e.g., 10 µM) in transport buffer. The final DMSO concentration should be <1%. 3.3. Apical to Basolateral (A→B) Transport: 3.3.1. Remove the culture medium from both compartments. Wash the monolayer gently with pre-warmed transport buffer. 3.3.2. Add the compound-containing buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment. 3.3.3. Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[6] 3.3.4. At the end of the incubation, collect samples from the basolateral compartment. Also, take a sample from the apical compartment at t=0 and t=2h. 3.4. Basolateral to Apical (B→A) Transport: 3.4.1. Perform the same procedure as above, but add the compound-containing buffer to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment. 3.4.2. Collect samples from the apical compartment at the end of the incubation.
4. Sample Analysis and Data Calculation 4.1. Analyze the concentration of the conjugate in the collected samples using a validated LC-MS/MS method.[13] 4.2. Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:[9] Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt = Rate of compound appearance in the receiver compartment (mol/s)
- A = Surface area of the membrane (cm²)
- C₀ = Initial concentration in the donor compartment (mol/cm³) 4.3. Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).
Protocol 2: Quantitative Cellular Uptake by LC-MS/MS
1. Cell Culture and Treatment 1.1. Seed a relevant cell line (e.g., HeLa, or a cancer cell line expressing the target protein) in 6-well plates at a density that ensures they are ~80-90% confluent on the day of the experiment. 1.2. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator. 1.3. Prepare working solutions of the this compound conjugate in fresh culture medium at desired concentrations (e.g., 1 µM and 5 µM). 1.4. Remove the old medium from the cells and replace it with the compound-containing medium. Incubate for specified time points (e.g., 1, 4, and 24 hours).
2. Cell Harvesting and Lysis 2.1. After incubation, aspirate the medium and immediately wash the cell monolayer three times with ice-cold Phosphate-Buffered Saline (PBS) to remove any extracellular compound. 2.2. Detach the cells using Trypsin-EDTA, then neutralize with culture medium and transfer the cell suspension to a microcentrifuge tube. 2.3. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. 2.4. Resuspend the cell pellet in a known volume of PBS. Take an aliquot for cell counting (e.g., using a hemocytometer or automated cell counter). 2.5. Centrifuge the remaining cells again, discard the supernatant, and freeze the cell pellet at -80°C until analysis.
3. Compound Extraction and Analysis 3.1. Resuspend the cell pellet in a lysis/extraction buffer. A common method is to use a 3:1 mixture of acetonitrile (B52724) to water containing an internal standard. This both lyses the cells and precipitates proteins.[12] 3.2. Vortex vigorously and incubate on ice for 20 minutes. 3.3. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and cell debris. 3.4. Carefully transfer the supernatant to a new tube for LC-MS/MS analysis. 3.5. Quantify the concentration of the this compound conjugate in the supernatant using a validated LC-MS/MS method with a standard curve.
4. Data Calculation 4.1. Calculate the total amount of compound detected in the sample. 4.2. Normalize this amount by the number of cells in the pellet to determine the amount of compound per cell. 4.3. Convert this value to an intracellular concentration (e.g., in nM or µM) by assuming an average cell volume (e.g., ~2 picoliters for a HeLa cell).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. pkCSM [biosig.lab.uq.edu.au]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content focuses on the critical process of optimizing linker length for PROTACs utilizing the (S,R,S)-AHPC scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in an (S,R,S)-AHPC based PROTAC, and why is its length so critical?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule that includes a ligand for a target protein, a ligand for an E3 ubiquitin ligase—in this case, (S,R,S)-AHPC for VHL—and a chemical linker connecting them.[1][2] The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3] This proximity enables the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][4]
The linker's length is a crucial determinant of PROTAC efficacy.[1][5]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][3][5]
-
If the linker is too long, it may lead to the formation of unproductive ternary complexes where the necessary lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination.[1][5]
Therefore, optimizing the linker length is an essential empirical step to ensure a stable and effective ternary complex formation for potent protein degradation.[2][5]
Q2: What are the most common types of linkers used in (S,R,S)-AHPC based PROTAC design?
The most frequently used linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[2][3][6] These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex.[] PEG linkers, in particular, can enhance the aqueous solubility of the PROTAC molecule.[2][3][6] Other linker types include more rigid structures, such as those incorporating piperazine (B1678402) or triazole rings, which are used to modulate the conformational flexibility and physicochemical properties of the PROTAC.[3][]
Q3: How does linker composition, beyond its length, impact PROTAC performance?
Linker composition significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability.[3] Incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability.[3][] The chemical nature of the linker can also create specific interactions that promote positive cooperativity in the ternary complex, enhancing its stability and, consequently, degradation efficiency.[8] Furthermore, linker composition has a profound impact on passive cell permeability, with studies showing that linkers facilitating the shielding of polar surface areas can improve cellular uptake.[9][10]
Q4: What is the "hook effect" in the context of PROTACs, and how can linker design influence it?
The "hook effect" is a phenomenon where the degradation efficiency of a target protein decreases at high PROTAC concentrations.[3][11][12] This occurs because excessive PROTAC molecules lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation.[11][12] While this is an inherent feature of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can enhance the stability and cooperativity of the ternary complex, making its formation more favorable than the formation of binary complexes.[8][11] This can mitigate the hook effect and widen the therapeutic window of the PROTAC.[11][12]
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of (S,R,S)-AHPC based PROTACs.
Problem 1: My PROTAC shows high binding affinity to both the target protein and VHL in binary assays, but it fails to induce target degradation in cells.
This is a common challenge that often points to issues with ternary complex formation or the PROTAC's behavior in a cellular environment.[11]
-
Potential Linker-Related Cause 1: Incorrect Linker Length or Rigidity. The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding where ubiquitination sites are inaccessible.[11]
-
Potential Linker-Related Cause 2: Unfavorable Ternary Complex Conformation. Even if a ternary complex forms, the linker might orient the target protein in a way that lysine residues are not within reach of the E2 ubiquitin-conjugating enzyme.[11]
-
Potential Linker-Related Cause 3: Poor Physicochemical Properties. The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[3][11]
-
Potential Linker-Related Cause 4: Cellular Efflux. The PROTAC might be actively transported out of the cell by efflux pumps.[3]
Troubleshooting Workflow:
Problem 2: I am observing a significant "hook effect," which limits my PROTAC's effective concentration range.
The hook effect can limit the therapeutic window of a PROTAC.[3] Linker optimization can help mitigate this issue.
-
Solution 1: Enhance Ternary Complex Cooperativity. A well-designed, more rigid linker can pre-organize the binding motifs, creating positive cooperativity where the binding of the first protein increases the affinity for the second.[8][11] This stabilizes the ternary complex over the binary ones, reducing the hook effect.[12]
-
Solution 2: Perform Careful Dose-Response Studies. Conduct detailed dose-response experiments to accurately identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[3][12] This helps define the "sweet spot" for your compound.
-
Solution 3: Modify Linker Flexibility. Systematically altering the linker's flexibility can influence the dynamics of ternary complex formation and potentially reduce the formation of non-productive binary complexes at higher concentrations.[11]
Quantitative Data Summary: Linker Length vs. Degradation Efficacy
The optimal linker length is empirically determined and is highly dependent on the specific target protein and E3 ligase pair.[5] Below are summaries of studies demonstrating the impact of linker length on degradation efficiency.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation (Data synthesized from studies on VHL-based PROTACs targeting ERα)[4][13]
| PROTAC Variant | Linker Type | Linker Length (atoms) | Degradation Efficacy (IC50 in MCF7 cells) |
| PROTAC 1 | Alkyl Chain | 9 | 140 µM |
| PROTAC 2 | Alkyl Chain | 12 | Significantly better than 9 atoms |
| PROTAC 3 | Alkyl Chain | 16 | 26 µM (Optimal) |
| PROTAC 4 | Alkyl Chain | 19 | Reduced efficacy vs. 16 atoms |
| PROTAC 5 | Alkyl Chain | 21 | Reduced efficacy vs. 16 atoms |
Table 2: Effect of Linker Length on p38α MAPK Degradation (Data synthesized from a study on CRBN-based PROTACs, illustrating a general principle applicable to linker optimization)[14]
| PROTAC Variant | Linker Type | Linker Composition | Degradation of p38α (DC50) |
| Compound 1 | PEG-like | 2 PEG units | > 1000 nM |
| Compound 2 | PEG-like | 3 PEG units | ~250 nM |
| Compound 3 | PEG-like | 4 PEG units | ~25 nM (Optimal) |
| Compound 4 | PEG-like | 5 PEG units | ~100 nM |
| Compound 5 | PEG-like | 6 PEG units | > 1000 nM |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[5]
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the (S,R,S)-AHPC based PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[15]
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method like the BCA assay to ensure equal protein loading.[3]
-
SDS-PAGE: Load equal amounts of total protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[3]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe with an antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the results.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.[15]
Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
Objective: To biophysically measure the formation and stability of the ternary complex (Target Protein-PROTAC-VHL).[3]
Methodology:
-
Immobilization: Covalently immobilize the purified recombinant target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis (PROTAC to Target): Inject a series of concentrations of the PROTAC over the immobilized target protein to determine the binary binding affinity (KD).
-
Binary Interaction Analysis (PROTAC to VHL): In a separate experiment, immobilize the VHL E3 ligase complex (or use a capture-based method) and inject the PROTAC to determine its binary binding affinity to the ligase.
-
Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the purified VHL E3 ligase complex over the sensor chip with the immobilized target protein.[3]
-
Data Analysis: An increase in the SPR response units (RU) compared to the binary interaction of PROTAC-target alone indicates the formation of the ternary complex.[3] The binding data can be analyzed to determine the affinity and stability of the ternary complex.
Protocol 3: General Synthesis of an (S,R,S)-AHPC-Linker Conjugate
Objective: To synthesize an (S,R,S)-AHPC-linker intermediate that can be subsequently coupled to a target protein binder ("warhead"). This protocol describes the coupling of (S,R,S)-AHPC to a linker with a protected terminal functional group.[2]
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve (S,R,S)-AHPC hydrochloride and a linker with a terminal amine and a protected carboxylic acid (e.g., a Boc-protected PEG-amine linker) in an anhydrous solvent like dimethylformamide (DMF).[2]
-
Coupling: Add a peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the solution.[2][16]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using liquid chromatography-mass spectrometry (LC-MS).[2]
-
Purification: Upon completion, quench the reaction and purify the resulting AHPC-linker-Boc product using flash column chromatography.[2]
-
Deprotection: Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc protecting group from the carboxylic acid.[2]
-
Final Product: Stir the deprotection reaction at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the final (S,R,S)-AHPC-linker-acid conjugate. Confirm the product's identity and purity by NMR and LC-MS.[2] This product is now ready for coupling to a warhead containing a suitable amine functionality.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of (S,R,S)-AHPC-C10-NHBoc PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (S,R,S)-AHPC-C10-NHBoc PROTACs. As specific data for PROTACs with a C10-NHBoc linker is limited in publicly available literature, the quantitative data and some recommendations provided are based on closely related (S,R,S)-AHPC-based PROTACs and should be used as a reference.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an this compound PROTAC?
(S,R,S)-AHPC is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] An this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific target protein. It functions by forming a ternary complex between the target protein and the VHL E3 ligase.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[4] The "C10" refers to the 10-carbon atom linker connecting the (S,R,S)-AHPC moiety to the target protein ligand, and "NHBoc" is a carbamate (B1207046) protecting group, likely on the linker, which may require deprotection for full activity depending on the design.
Q2: What are the potential causes of off-target effects with my this compound PROTAC?
Off-target effects with PROTACs can arise from several factors:
-
Warhead-related off-targets: The ligand binding to your protein of interest (the "warhead") may have affinity for other proteins, leading to their unintended degradation.
-
E3 Ligase-related off-targets: While (S,R,S)-AHPC is a well-characterized VHL ligand, promiscuous ternary complex formation can lead to the degradation of proteins other than the intended target. For instance, pomalidomide-based PROTACs have been observed to degrade zinc-finger (ZF) proteins.[5]
-
Perturbation of signaling pathways: Degradation of the target protein can have downstream effects on interconnected signaling pathways. Additionally, degradation of off-target proteins can activate or inhibit other cellular pathways.[6]
Q3: How can I identify off-target effects of my PROTAC?
A multi-faceted approach is recommended for identifying off-target effects:
-
Global Proteomics: Mass spectrometry-based proteomics is the gold standard for unbiasedly identifying and quantifying changes in the cellular proteome following PROTAC treatment.[1][7]
-
Western Blotting: This technique can be used to validate potential off-targets identified through proteomics.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm the engagement of the PROTAC with potential off-target proteins in a cellular context.[8][9]
-
NanoBRET™ Assays: These assays can be used to monitor the formation of ternary complexes between the E3 ligase, the PROTAC, and potential off-target proteins in living cells.[10][11]
Q4: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[12] This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, which are not productive for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation.[12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or low target degradation | 1. Poor cell permeability of the PROTAC. 2. Inefficient ternary complex formation. 3. Low expression of VHL E3 ligase in the cell line. 4. Instability of the PROTAC in cell culture media. | 1. Assess cell permeability using assays like the Caco-2 permeability assay.[13] 2. Confirm target and VHL engagement using CETSA or NanoBRET™ assays.[12][14] 3. Verify VHL expression levels in your cell line via Western blot or qPCR. 4. Evaluate the stability of your PROTAC in media over the experimental time course. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell passage number, confluency). 2. Issues with PROTAC stock solution (e.g., degradation, precipitation). | 1. Standardize cell culture procedures, including passage number and seeding density. 2. Prepare fresh PROTAC stock solutions and ensure proper storage. |
| Observed cell toxicity | 1. On-target toxicity due to potent degradation of the target protein. 2. Off-target effects leading to cellular toxicity. 3. High concentration of the PROTAC or solvent (e.g., DMSO). | 1. Correlate the toxic effects with the degradation of the target protein. 2. Perform global proteomics to identify potential off-target proteins that could be responsible for the toxicity. 3. Determine the cytotoxic concentration of the PROTAC and the solvent using a cell viability assay. |
| Discrepancy between proteomics and Western blot data | 1. Differences in the sensitivity of the assays. 2. Cross-reactivity of the antibody used in the Western blot. | 1. Use quantitative proteomics data to guide the selection of antibodies for Western blot validation. 2. Confirm the specificity of your antibody using knockout or knockdown cell lines if available. |
Quantitative Data Summary
The following tables summarize quantitative data for representative (S,R,S)-AHPC-based PROTACs. Note: This data is for PROTACs with different linkers and targets than this compound and should be used for reference purposes only.
Table 1: Degradation Potency of a VHL-recruiting PROTAC against FBXO22
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| AHPC(Me)-C6-NH₂ | FBXO22 | Jurkat | 77 | 99 |
| Data from J. Am. Chem. Soc. 2023, 145, 41, 22536–22545[15] |
Table 2: Degradation Potency of VHL-based PROTACs against HDAC1 and HDAC3
| Compound | Target Protein | Cell Line | DC₅₀ (μM) | Dₘₐₓ (%) |
| 7 | HDAC1 | HCT116 | 0.91 ± 0.02 | >50 |
| HDAC3 | HCT116 | 0.64 ± 0.03 | >50 | |
| 9 | HDAC1 | HCT116 | 0.55 ± 0.18 | >50 |
| HDAC3 | HCT116 | 0.53 ± 0.13 | >50 | |
| 22 | HDAC3 | HCT116 | 0.44 ± 0.03 | 77 |
| Data from a study on HDAC PROTACs[16] |
Experimental Protocols
Protocol 1: Global Proteomics Analysis for Off-Target Identification
Objective: To identify and quantify changes in the cellular proteome upon treatment with an this compound PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration. Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive epimer of the PROTAC).
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of the PROTAC with its intended target and potential off-targets in a cellular environment.
Methodology:
-
Compound Incubation:
-
Incubate intact cells or cell lysates with the PROTAC at various concentrations.
-
-
Heat Treatment:
-
Heat the samples at a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Protein Separation:
-
Separate the soluble, folded proteins from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Detect the amount of soluble target protein using Western blotting or other protein detection methods. A shift in the melting curve of the protein in the presence of the PROTAC indicates target engagement.[8]
-
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
Objective: To monitor the PROTAC-induced formation of a ternary complex between the target protein and VHL E3 ligase in living cells.
Methodology:
-
Cell Transfection:
-
Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase (donor) and VHL fused to a HaloTag® (acceptor).[10]
-
-
Compound Treatment:
-
Add serial dilutions of the PROTAC to the transfected cells.
-
-
Reagent Addition:
-
Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.[10]
-
-
Signal Measurement:
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer. An increase in the BRET ratio indicates the formation of the ternary complex.[10]
-
Visualizations
Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting workflow for lack of target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced PROTAC and Quantitative Proteomics Strategy Reveals Bax Inhibitor-1 as a Critical Target of Icaritin in Burkitt Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pelagobio.com [pelagobio.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. promega.com [promega.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
How to improve the stability of (S,R,S)-AHPC-C10-NHBoc in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (S,R,S)-AHPC-C10-NHBoc in solution. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a VHL ligand-linker conjugate used in PROTAC synthesis, can be influenced by several factors:
-
pH: The Boc (tert-butyloxycarbonyl) protecting group is susceptible to cleavage under acidic conditions.
-
Temperature: Elevated temperatures can accelerate degradation. While generally stable at 37°C in neutral or basic conditions, prolonged exposure to heat should be avoided.
-
Solvent Selection: The choice of solvent can impact both solubility and stability. Protic solvents may participate in hydrolysis, while certain organic solvents may contain impurities that can react with the molecule.
-
Enzymatic Degradation: If used in biological media, esterases or other enzymes could potentially cleave parts of the molecule, although the C10 alkyl chain is generally more stable than ester-containing linkers.
-
Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to air and light for extended periods.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and precipitation. It is highly recommended to aliquot stock solutions into single-use vials.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Solid Form: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent such as DMSO. For long-term storage (up to 6 months), aliquot the stock solution into single-use vials and store at -80°C. For short-term storage (up to 1 month), storage at -20°C is acceptable. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the signs of this compound degradation in my experiments?
A3: Degradation of this compound can manifest in several ways:
-
Inconsistent or non-reproducible results: This is a common indicator of compound instability.
-
Precipitation in solution: While this can also be a solubility issue, it may be exacerbated by degradation.
-
Loss of activity: If you are using the compound in a downstream application (e.g., PROTAC synthesis), a decrease in the efficacy of the final product could point to instability of the initial building block.
-
Appearance of new peaks in analytical analyses: Techniques like HPLC or LC-MS can reveal the presence of degradation products.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Causes | Troubleshooting Steps |
| Precipitation of the compound in aqueous buffers or cell culture media. | Poor aqueous solubility. Aggregation at high concentrations. Compound degradation leading to less soluble products. | 1. Optimize Solvent System: Prepare a high-concentration stock solution in an organic solvent like DMSO and dilute it serially in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. 2. Sonication: Briefly sonicate the solution to aid dissolution. 3. Lower Concentration: Test a lower concentration range of the compound. 4. Assess Stability: Perform a stability study in your experimental media (see Experimental Protocols section). |
| Inconsistent results in cellular assays when using a PROTAC synthesized from this compound. | Instability of the final PROTAC molecule in the cell culture medium. Degradation of the this compound building block prior to synthesis. The "hook effect" at high PROTAC concentrations. | 1. Verify Building Block Integrity: Before synthesis, confirm the purity of this compound using an appropriate analytical method (e.g., LC-MS). 2. PROTAC Stability Assay: Assess the stability of your final PROTAC in the cell culture medium over the time course of your experiment. 3. Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to check for a potential hook effect. |
| Loss of compound activity over time in stored solutions. | Degradation due to improper storage. Hydrolysis of the Boc protecting group. Oxidation. | 1. Review Storage Protocol: Ensure stock solutions are aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. 2. Use Anhydrous Solvents: Prepare stock solutions in high-quality, anhydrous solvents. 3. Inert Atmosphere: For long-term storage, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent or buffer over time at a given temperature.
Materials:
-
This compound
-
Selected solvent/buffer (e.g., PBS, cell culture medium, DMSO)
-
HPLC or LC-MS system
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mM).
-
Incubation: Aliquot the solution into several autosampler vials. Keep one vial as the time zero (T=0) sample and place the others in an incubator at the desired temperature (e.g., room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
Analysis: Immediately analyze the sample by HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample.
Data Presentation:
| Time (hours) | Temperature (°C) | Solvent/Buffer | % Remaining this compound |
| 0 | 37 | PBS (pH 7.4) | 100 |
| 2 | 37 | PBS (pH 7.4) | User Data |
| 4 | 37 | PBS (pH 7.4) | User Data |
| 8 | 37 | PBS (pH 7.4) | User Data |
| 24 | 37 | PBS (pH 7.4) | User Data |
| 48 | 37 | PBS (pH 7.4) | User Data |
| 0 | 37 | DMSO | 100 |
| 48 | 37 | DMSO | User Data |
This table is a template for users to populate with their own experimental data.
Visualizations
References
Technical Support Center: (S,S,S)-AHPC Control in PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S,S,S)-AHPC as a negative control in Proteolysis-Targeting Chimera (PROTAC) experiments. The content is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the role of (S,S,S)-AHPC in my experiment?
(S,S,S)-AHPC is the inactive stereoisomer, or epimer, of (S,R,S)-AHPC. The (S,R,S) conformation is the active form that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In PROTAC technology, a VHL ligand is conjugated to a ligand for a target protein of interest. The resulting PROTAC molecule recruits VHL to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A PROTAC synthesized with (S,S,S)-AHPC should be unable to bind VHL and is therefore used as a negative control to demonstrate that the degradation of the target protein is dependent on the specific engagement of the VHL E3 ligase by the active PROTAC.[1][2][3]
Q2: My active (S,R,S)-AHPC based PROTAC is not degrading the target protein, but the (S,S,S)-AHPC control is also inactive. What does this mean?
This scenario, where neither the active PROTAC nor the negative control show activity, is a common experimental challenge. The correct inactivity of the (S,S,S)-AHPC control is a valuable piece of information, as it suggests the lack of degradation is not due to non-specific effects. The troubleshooting focus should be on why the active PROTAC is failing. See the troubleshooting guide below for a step-by-step approach to diagnosing the issue.
Q3: Unexpectedly, my (S,S,S)-AHPC control is causing degradation of my target protein. What are the potential causes?
Observing degradation with the inactive (S,S,S)-AHPC control is a significant issue that can undermine the validity of your results. Several factors could be contributing to this unexpected activity:
-
Contamination with the Active Isomer: The (S,S,S)-AHPC starting material or the final PROTAC control may be contaminated with the active (S,R,S) epimer.
-
Residual Binding to VHL: While significantly weaker, the (S,S,S) isomer may have some residual affinity for VHL, which at high concentrations could lead to a low level of degradation.
-
Off-Target E3 Ligase Recruitment: The control PROTAC might be unintentionally recruiting other E3 ligases, of which there are over 600 in human cells.[4]
-
Non-PROTAC Mediated Effects: The observed decrease in protein levels might not be due to proteasomal degradation. The compound could be affecting protein synthesis or have other cytotoxic effects.
A thorough troubleshooting workflow should be followed to pinpoint the cause of this anomalous result.
Data Presentation
The following table summarizes the expected and potential anomalous results when using an active PROTAC and its (S,S,S)-AHPC based negative control.
| Compound | Target Protein Ligand | E3 Ligase Ligand | Expected DC50 (nM) | Observed Anomalous DC50 (nM) | Potential Reasons for Anomaly |
| Active PROTAC | Specific for Target | (S,R,S)-AHPC | < 100 | > 1000 | Ineffective ternary complex formation, poor cell permeability, low E3 ligase expression in the cell line. |
| Negative Control | Specific for Target | (S,S,S)-AHPC | > 1000 (Inactive) | < 1000 | Contamination with active isomer, off-target E3 ligase recruitment, residual VHL binding. |
DC50 (Degradation Concentration 50) is the concentration at which 50% of the target protein is degraded. A higher DC50 value indicates lower potency.
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-mediated Protein Degradation
This protocol outlines the general steps for assessing target protein degradation via Western blot.
1. Cell Culture and Treatment:
- Seed cells at a density that allows for logarithmic growth and 70-80% confluency at the time of harvest.
- Prepare stock solutions of your active PROTAC and the (S,S,S)-AHPC control in a suitable solvent (e.g., DMSO).
- Treat cells with a range of concentrations for both the active and control PROTACs for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentrations and prepare samples with Laemmli buffer.
- Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
5. Densitometry Analysis:
- Quantify the band intensities for the target protein and the loading control.
- Normalize the target protein signal to the loading control signal.
- Calculate the percentage of remaining protein relative to the vehicle-treated control.
Mandatory Visualizations
References
Technical Support Center: PROTAC Synthesis with (S,R,S)-AHPC-C10-NHBoc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using (S,R,S)-AHPC-C10-NHBoc in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTAC synthesis?
This compound is a key building block for the synthesis of PROTACs. It is an E3 ligase ligand-linker conjugate.[1] It consists of the (S,R,S)-AHPC moiety, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 10-carbon alkyl linker that is terminated with a Boc-protected amine. Its primary role is to be coupled with a ligand for a protein of interest (POI) to form the final PROTAC molecule.
Q2: What are the key synthetic steps involving this compound?
The two primary synthetic transformations involving this compound are:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the C10 linker is removed to yield the free amine, (S,R,S)-AHPC-C10-NH2.
-
Amide Coupling: The resulting free amine is then coupled with a carboxylic acid on the POI ligand to form a stable amide bond, completing the PROTAC structure.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For solutions, it is best to store them at -80°C.[2] To ensure stability, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from moisture.
Q4: What analytical techniques are recommended for monitoring the progress of reactions involving this compound?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective technique for monitoring the progress of both the Boc deprotection and the amide coupling steps. It allows for the verification of the consumption of starting materials and the formation of the desired product by checking for the expected molecular weights. Thin Layer Chromatography (TLC) can also be used as a quicker, qualitative method for reaction monitoring.
Troubleshooting Guides
Boc Deprotection of this compound
The removal of the Boc protecting group is a critical step to enable the subsequent coupling reaction. Below are common issues and troubleshooting advice.
Problem 1: Incomplete or Slow Boc Deprotection
-
Symptom: LC-MS analysis shows a significant amount of the starting material, this compound, remaining after the expected reaction time.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). A common starting point is 20-50% TFA in DCM. If the reaction is still sluggish, 4M HCl in dioxane is a stronger alternative. |
| Inadequate Reaction Time or Temperature | While Boc deprotection is often rapid at room temperature, some substrates may require longer reaction times. Monitor the reaction by LC-MS every 30-60 minutes. If necessary, the reaction can be gently warmed, but this should be done with caution to avoid side reactions. |
| Presence of Acid-Scavenging Species | Ensure all reagents and solvents are free from basic impurities that could neutralize the acid. |
Problem 2: Formation of Side Products
-
Symptom: LC-MS analysis shows the formation of unexpected peaks, potentially corresponding to byproducts.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Alkylation by tert-Butyl Cation | The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups on the AHPC moiety or other parts of the molecule.[3] The addition of a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture can trap the tert-butyl cation and prevent side reactions. |
| Degradation of Acid-Sensitive Groups | If other acid-sensitive functional groups are present in the molecule, prolonged exposure to strong acid can cause their degradation. In such cases, using milder deprotection conditions, such as 10% TFA in DCM, and closely monitoring the reaction to stop it as soon as the starting material is consumed is recommended. |
Amide Coupling of (S,R,S)-AHPC-C10-NH2 with a POI Ligand
The formation of the amide bond between the deprotected linker and the POI ligand is the final step in the PROTAC synthesis.
Problem 1: Low Yield of the Final PROTAC
-
Symptom: LC-MS analysis shows a low conversion of the starting materials to the desired PROTAC.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Activation of the Carboxylic Acid | Ensure that the coupling reagents are fresh and added in the correct stoichiometry. For sterically hindered carboxylic acids, more powerful coupling reagents like HATU or COMU are recommended over standard reagents like EDC/HOBt. |
| Steric Hindrance | If either the amine on the linker or the carboxylic acid on the POI ligand is sterically hindered, the reaction rate can be significantly reduced. Increasing the reaction temperature (e.g., to 40-60°C) and extending the reaction time can help improve the yield. The choice of a less sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), is also crucial. |
| Poor Solubility of Reactants | Ensure that all reactants are fully dissolved in the reaction solvent. N,N-Dimethylformamide (DMF) is a common solvent for amide coupling due to its high polarity. If solubility is still an issue, gentle heating or sonication may be necessary. |
Problem 2: Epimerization of Chiral Centers
-
Symptom: The final product is a mixture of diastereomers, as observed by chiral HPLC or NMR.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Base-Mediated Epimerization | The use of strong, non-hindered bases can lead to the deprotonation of the α-carbon of the activated carboxylic acid, resulting in epimerization. Using a hindered base like DIPEA and adding the coupling reagents at a low temperature (e.g., 0°C) before allowing the reaction to warm to room temperature can minimize this side reaction. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can also suppress epimerization. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1 M.
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS until the starting material is fully consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude (S,R,S)-AHPC-C10-NH2 can be used in the next step without further purification, or it can be purified by reverse-phase HPLC if necessary.
Protocol 2: Amide Coupling to form the Final PROTAC
-
Dissolve the POI ligand with a carboxylic acid functional group (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of crude (S,R,S)-AHPC-C10-NH2 (from Protocol 1, 1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by reverse-phase preparative HPLC.
Data Presentation
Table 1: Representative Reaction Conditions and Outcomes for Boc Deprotection
| Entry | Acid System | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 20% TFA in DCM | 25 | 1 | >95 |
| 2 | 50% TFA in DCM | 25 | 0.5 | >99 |
| 3 | 4M HCl in Dioxane | 25 | 1 | >99 |
Table 2: Representative Reaction Conditions and Outcomes for Amide Coupling
| Entry | Coupling Reagent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HATU | DIPEA | 25 | 6 | 75 |
| 2 | EDC/HOBt | DIPEA | 25 | 12 | 55 |
| 3 | COMU | DIPEA | 40 | 4 | 80 |
Visualizations
References
Technical Support Center: Improving Ternary Complex Formation with (S,R,S)-AHPC-C10-NHBoc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S,R,S)-AHPC-C10-NHBoc in the development of Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you overcome common experimental hurdles and successfully induce the formation of stable and productive ternary complexes for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
This compound is a chemical moiety that functions as an E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC scaffold, which is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The "C10" component refers to a 10-carbon alkyl chain linker, and "NHBoc" indicates a Boc-protected amine group, which can be deprotected to allow for conjugation to a target protein binder (warhead), thus forming a complete PROTAC molecule.
Q2: How does the C10 linker in this compound influence PROTAC efficacy?
The linker is a critical determinant of a PROTAC's success. Its length, composition, and attachment points dictate the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). An optimal linker, such as the C10 alkyl chain in this case, facilitates the productive orientation of the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation. If the linker is too short, it can cause steric hindrance, while a linker that is too long may not effectively bring the two proteins into proximity.
Q3: What is the "hook effect" and how can I avoid it?
The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Q4: I am not observing any degradation of my target protein. What are the possible reasons?
Several factors could contribute to a lack of degradation:
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.
-
Inefficient Ternary Complex Formation: The PROTAC may bind to the target protein and the E3 ligase individually but fail to bring them together effectively.
-
Incorrect E3 Ligase Choice: The chosen E3 ligase (in this case, VHL) may not be the most suitable for your target protein or may not be expressed at sufficient levels in your cell line.
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.
Q5: How can I improve the solubility of my PROTAC?
Poor solubility is a common issue with PROTACs. Here are some strategies to improve it:
-
Optimize the Linker: While this compound has an alkyl linker, incorporating more hydrophilic elements like polyethylene (B3416737) glycol (PEG) into the linker of future PROTAC designs can enhance aqueous solubility.
-
Formulation: For in vitro experiments, preparing a concentrated stock solution in a solvent like DMSO and then performing serial dilutions in the final assay buffer can help. For in vivo studies, formulation strategies with excipients may be necessary.
-
Use of Co-solvents: A small percentage of a water-miscible organic solvent can be included in the aqueous buffer to aid solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low target protein degradation | Poor cell permeability of the PROTAC. | 1. Perform a cell permeability assay (e.g., Caco-2). 2. Modify the linker in subsequent PROTAC designs to improve physicochemical properties. |
| Inefficient ternary complex formation. | 1. Use biophysical assays (SPR, ITC, TR-FRET) to confirm ternary complex formation in vitro. 2. Synthesize PROTACs with different linker lengths or compositions. | |
| Low expression of VHL E3 ligase in the chosen cell line. | 1. Confirm VHL expression levels in your cell line via Western Blot or qPCR. 2. Consider using a different cell line with higher VHL expression. | |
| "Hook Effect" observed (decreased degradation at high concentrations) | Formation of unproductive binary complexes. | 1. Perform a wide dose-response curve to identify the optimal concentration. 2. Test lower concentrations of the PROTAC. 3. Design PROTACs that promote positive cooperativity in ternary complex formation. |
| Inconsistent degradation results between experiments | Variability in cell culture conditions (passage number, confluency). | 1. Standardize cell culture protocols. 2. Use cells within a defined passage number range. |
| Instability of the PROTAC in cell culture medium. | 1. Assess the stability of the PROTAC in your media over the time course of the experiment. | |
| High background in ubiquitination assays | Non-specific antibody binding. | 1. Optimize antibody concentrations and blocking conditions. 2. Include appropriate negative controls. |
Data Presentation
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides example data for VHL-based PROTACs targeting different proteins. Note: Specific DC50 and Dmax values for PROTACs utilizing the this compound linker are highly dependent on the target protein and the warhead used and should be determined empirically.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Example PROTAC A | BRD4 | HeLa | 15 | >90 | Fictional |
| Example PROTAC B | BTK | MOLM-14 | 50 | 85 | Fictional |
| Example PROTAC C | ERRα | 22Rv1 | 8 | >95 | Fictional |
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein and loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using a chemiluminescent substrate and quantify band intensities. Normalize the target protein signal to the loading control.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol provides a general workflow for assessing the formation and stability of the ternary complex using SPR.
Materials:
-
SPR instrument and sensor chips
-
Recombinant purified VHL E3 ligase complex
-
Recombinant purified target protein
-
PROTAC of interest
-
Running buffer
Procedure:
-
Ligand Immobilization: Immobilize the VHL E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject the PROTAC over the VHL surface to determine the binary binding affinity (KD).
-
Inject the target protein over a separate flow cell to assess non-specific binding.
-
-
Ternary Complex Analysis:
-
Inject a pre-incubated mixture of the PROTAC and the target protein over the VHL-immobilized surface.
-
Alternatively, inject the target protein in the presence of a constant concentration of the PROTAC.
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation. Calculate the cooperativity factor (α).
In-Cell Ubiquitination Assay (NanoBRET™)
This protocol describes a method to monitor the ubiquitination of the target protein in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged ubiquitin
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Vivazine™ Live Cell Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-ubiquitin expression vectors.
-
Cell Plating: Plate the transfected cells in an appropriate assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Substrate Addition: Add the Nano-Glo® Vivazine™ substrate.
-
PROTAC Treatment: Add the PROTAC at various concentrations.
-
Measurement: Measure the NanoBRET™ signal over time using a plate reader equipped for luminescence and filtered light detection. An increase in the BRET signal indicates ubiquitination of the target protein.
Mandatory Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Troubleshooting logic for lack of protein degradation.
Cell line specific activity of (S,R,S)-AHPC-C10-NHBoc PROTACs
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (S,R,S)-AHPC-C10-NHBoc for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
This compound is a synthetic E3 ligase ligand-linker conjugate. It consists of two key components:
-
(S,R,S)-AHPC: This is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The specific (S,R,S) stereochemistry is crucial for its binding and recruitment activity.
-
-C10-NHBoc: This is a 10-carbon alkyl linker with a Boc-protected amine. The linker connects the VHL ligand to a "warhead" (a ligand for your target protein), and its length and composition are critical for the efficacy of the final PROTAC.[2] The Boc-protected amine provides a reactive handle for conjugation to the warhead.
This molecule is a building block for creating PROTACs that are designed to induce the degradation of a specific target protein by hijacking the cell's ubiquitin-proteasome system.[3] It has been noted for its use in the development of BET-targeted PROTACs.[1][4]
Q2: What is the general mechanism of action for a PROTAC synthesized with this compound?
A PROTAC synthesized using this component will have a heterobifunctional structure. One end (the warhead) binds to the target Protein of Interest (POI), and the other end (the (S,R,S)-AHPC moiety) binds to the VHL E3 ligase. This simultaneous binding brings the POI and the E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]
Q3: How do I synthesize a complete PROTAC using this compound?
The synthesis typically involves deprotection of the Boc-protected amine on the C10 linker to yield a free amine. This is followed by a coupling reaction (e.g., amide bond formation) with a suitable warhead that has a carboxylic acid or another reactive group. The specific synthetic steps will depend on the chemistry of your warhead.
Q4: What are the key parameters to measure the efficacy of my PROTAC?
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters are:
-
DC50: The half-maximal degradation concentration, which is the concentration of the PROTAC required to degrade 50% of the target protein.[5]
-
Dmax: The maximum percentage of target protein degradation that can be achieved.[5]
-
IC50: The half-maximal inhibitory concentration, which measures the effect of the PROTAC on cell viability.[6]
These parameters are typically determined by treating cell lines with a range of PROTAC concentrations and then measuring the target protein levels (for DC50 and Dmax) and cell viability (for IC50).
Troubleshooting Guide
Problem: My PROTAC is not showing any degradation of my target protein.
This is a common issue in PROTAC development. A systematic approach is necessary to identify the cause.
| Possible Cause | Troubleshooting Steps |
| Compound Integrity Issues | 1. Verify Purity and Structure: Confirm the purity and structural integrity of your synthesized PROTAC using methods like LC-MS and NMR. |
| Lack of Target Engagement | 1. Confirm Warhead Activity: Ensure that the warhead portion of your PROTAC is still able to bind to the target protein. This can be assessed using techniques like thermal shift assays or competitive binding assays. |
| Failure to Recruit E3 Ligase | 1. Verify VHL Binding: The (S,R,S)-AHPC moiety must bind to the VHL E3 ligase. The stereochemistry is critical; an incorrect epimer will be inactive.[7] You can use a competitive binding assay with a known VHL ligand to confirm engagement. |
| Inefficient Ternary Complex Formation | 1. Perform Co-Immunoprecipitation (Co-IP): This experiment can confirm if the PROTAC is able to bring the target protein and VHL together in a cellular context. |
| Suboptimal Linker | 1. Synthesize Analogs: The length and composition of the linker are crucial for the geometry of the ternary complex.[2] Synthesize a small library of PROTACs with different linker lengths (e.g., C8, C12) or compositions (e.g., PEG linkers) to optimize ternary complex formation. |
| Cell Line Specific Factors | 1. Check E3 Ligase Expression: Ensure that the cell line you are using expresses sufficient levels of VHL. |
| Experimental Conditions | 1. Optimize Concentration and Time: Degradation is concentration- and time-dependent. Perform a dose-response and time-course experiment to identify the optimal conditions. |
Quantitative Data Presentation
The following table provides an example of how to present quantitative data for a hypothetical BET-targeting PROTAC, "BETd-C10," synthesized using this compound.
Table 1: In Vitro Activity of Hypothetical BETd-C10 PROTAC
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Cell Viability IC50 (nM) |
| MV4-11 | BRD4 | 15 | >95 | 25 |
| 22Rv1 | BRD4 | 50 | >90 | 75 |
| HEK293T | BRD4 | 100 | >85 | >1000 |
Note: This data is illustrative and intended to serve as a template for data presentation.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MV4-11) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Prepare serial dilutions of your PROTAC in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Remove the old medium and add the medium containing different concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to verify the PROTAC-induced interaction between the target protein and the E3 ligase.[3][8]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to be effective (or at its DC50 concentration) for a shorter duration (e.g., 2-4 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing IP lysis buffer containing protease and deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the cleared lysate with an antibody against your target protein (or VHL) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting on the eluted samples as described in Protocol 1.
-
Probe the membrane with antibodies against both the target protein and the E3 ligase (VHL). An increased signal for VHL in the sample treated with the PROTAC (when immunoprecipitating the target protein) indicates the formation of a ternary complex.
-
Visualizations
Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the hook effect in (S,R,S)-AHPC-C10-NHBoc experiments
This guide provides troubleshooting assistance for researchers encountering the high-dose hook effect in experiments involving the quantification of (S,R,S)-AHPC-C10-NHBoc, particularly in competitive immunoassay formats.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and why does it occur in my this compound immunoassay?
A1: The hook effect, also known as the prozone phenomenon, is a potential issue in immunoassays where an excessively high concentration of the analyte—in this case, this compound—can lead to a paradoxically low signal.[1][2] This results in an underestimation of the analyte's true concentration.[1][3] In a typical one-step "sandwich" immunoassay, a very high concentration of the analyte can saturate both the capture and detection antibodies simultaneously, preventing the formation of the "sandwich" complex necessary for signal generation.[1][4]
While the classic hook effect is most common in sandwich immunoassays, analogous phenomena can occur in competitive immunoassays. In a competitive format, a very high concentration of the sample analyte can saturate the binding sites of the detection antibody so effectively that it prevents the binding of the labeled analyte, leading to a signal that can be misinterpreted.
Q2: What are the signs that my experiment is affected by the hook effect?
A2: The primary indicator of a hook effect is obtaining a result that is unexpectedly low, especially for a sample that is expected to have a high concentration of this compound. If you perform a serial dilution of the sample and a diluted sample yields a higher calculated concentration than the neat (undiluted) sample, this is a strong indication of the hook effect.[5][6][7] Other signs include poor linearity upon dilution and results that are inconsistent with other clinical or experimental data.[5][8]
Q3: How can I prevent or mitigate the hook effect in my experiments?
A3: The most reliable and widely used method to mitigate the hook effect is sample dilution.[1][9] By testing a series of dilutions for your sample, you can identify a dilution that brings the analyte concentration into the assay's optimal working range. Other strategies include:
-
Using a two-step assay protocol: This involves adding the sample, washing away unbound analyte, and then adding the detection antibody. This wash step prevents the saturation of both antibody types simultaneously.[1]
-
Optimizing reagent concentrations: Increasing the concentration of the capture and/or detection antibodies can expand the dynamic range of the assay and reduce the likelihood of a hook effect.[5][10]
Troubleshooting Guide
Problem: My measured concentration of this compound is unexpectedly low.
| Possible Cause | Recommended Solution |
| High-Dose Hook Effect | Perform a serial dilution of the sample (e.g., 1:10, 1:100, 1:1000) and re-run the assay.[5][11] If the calculated concentration increases with dilution, the original sample was affected by the hook effect. The correct concentration should be determined from a dilution that falls within the linear range of the standard curve. |
| Reagent Degradation | Ensure all assay reagents, including antibodies and the this compound standard, have been stored correctly and are within their expiration dates. Run control samples with known concentrations to verify reagent performance. |
| Incorrect Assay Protocol | Review the experimental protocol to ensure all steps, including incubation times, temperatures, and washing procedures, were followed correctly. |
| Matrix Effect | The sample matrix (e.g., serum, plasma, cell lysate) may contain interfering substances. The ideal diluent is a sample matrix known to be negative for the analyte.[8] |
Data Presentation: Example of Hook Effect Mitigation
The following table illustrates how serial dilution can unmask the true concentration of a sample affected by the hook effect.
| Sample Dilution | Measured Signal (OD) | Calculated Concentration (ng/mL) | Final Concentration (after dilution factor) | Interpretation |
| Neat (1:1) | 0.85 | 150 | 150 | Hook Effect Suspected: Signal is suppressed. |
| 1:10 | 0.40 | 800 | 8,000 | Concentration increases significantly. |
| 1:100 | 0.95 | 120 | 12,000 | Most Accurate Result: This dilution falls in the linear range of the assay. |
| 1:1000 | 1.50 | 10 | 10,000 | Result is consistent with the 1:100 dilution. |
Experimental Protocols
Protocol: Serial Dilution for Hook Effect Investigation
This protocol outlines the steps to perform a serial dilution to identify and quantify a sample suspected of exhibiting the hook effect.
-
Prepare Diluent: Use an appropriate assay buffer or a matrix that matches your sample (e.g., analyte-free serum).
-
Initial Dilution (1:10): Add 10 µL of your sample to 90 µL of diluent. Mix thoroughly.
-
Second Dilution (1:100): Add 10 µL of the 1:10 dilution to 90 µL of diluent. Mix thoroughly.
-
Third Dilution (1:1000): Add 10 µL of the 1:100 dilution to 90 µL of diluent. Mix thoroughly.
-
Assay Measurement: Run the neat sample and all prepared dilutions (1:10, 1:100, 1:1000) in the this compound immunoassay according to the standard procedure.
-
Data Analysis:
-
Calculate the concentration of this compound for each dilution based on the standard curve.
-
Multiply the calculated concentration by the corresponding dilution factor (1, 10, 100, 1000) to determine the final concentration.
-
Compare the final concentrations. The correct concentration is the one from the most diluted sample that provides a consistent value within the assay's linear range.
-
Visualizations
Signaling Pathway and Mechanism Diagrams
Caption: Mechanism of the high-dose hook effect in a sandwich immunoassay.
Caption: Troubleshooting workflow for a suspected hook effect.
References
- 1. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 2. Hook effect - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. myadlm.org [myadlm.org]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. [PDF] Dilution protocols for detection of hook effects/prozone phenomenon. | Semantic Scholar [semanticscholar.org]
- 7. Unraveling the Hook Effect: A Comprehensive Study of High Antigen Concentration Effects in Sandwich Lateral Flow Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
- 11. Detection of a High-Dose Hook Effect and Evaluation of Dilutions of Urine Myoglobin Specimens Using a Serum Myoglobin Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VHL Ligands for PROTAC Development: (S,R,S)-AHPC in Focus
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) hinges on the careful selection of a high-affinity ligand for an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a prominent choice for this role in targeted protein degradation. This guide provides a comprehensive comparison of (S,R,S)-AHPC, a widely used VHL ligand, with other notable alternatives. We will delve into their binding affinities, the critical formation of the ternary complex, and the resulting degradation efficacy of PROTACs, all supported by experimental data and detailed methodologies.
Performance Comparison of VHL Ligands
The efficacy of a PROTAC is fundamentally linked to the binding affinity of its E3 ligase ligand. A stronger interaction generally facilitates more efficient recruitment of the VHL E3 ligase complex, leading to enhanced ubiquitination and subsequent degradation of the target protein.[1] (S,R,S)-AHPC, also known as VH032-NH2, is a derivative of the well-characterized VHL ligand, VH032.[2][3][4] While a direct dissociation constant (Kd) for (S,R,S)-AHPC is not always explicitly reported, its structural similarity to VH032 suggests a comparable high-affinity binding to VHL. The performance of PROTACs incorporating (S,R,S)-AHPC serves as an indirect validation of its efficacy. For instance, the PROTAC GMB-475, which contains (S,R,S)-AHPC, induces the degradation of BCR-ABL1 with an IC50 of 1.11 μM in Ba/F3 cells.[2][3] Similarly, ARV-771, another PROTAC utilizing an (S,R,S)-AHPC-based ligand, potently degrades BET proteins with a DC50 of less than 1 nM.[5]
Below is a comparative summary of the binding affinities for several key VHL ligands.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| (S,R,S)-AHPC (VH032-NH2) | Not directly reported; inferred from VH032 | GMB-475 PROTAC IC50 = 1.11 µM[1][3] | Cellular Degradation Assays |
| VH032 | 185 nM[6][7][8] | - | Isothermal Titration Calorimetry (ITC)[8] |
| VH101 | 44 nM[7] | - | Not Specified |
| VH298 | 80 - 90 nM[9][10][11] | - | ITC, Fluorescence Polarization[9][10] |
| VHL-IN-1 | 37 nM[1] | - | Not Specified |
| VL285 | - | 0.34 µM[1] | Not Specified |
| VHL Ligand 14 | - | 196 nM[1] | Not Specified |
The Critical Role of Ternary Complex Formation
The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a pivotal event in the mechanism of action for a PROTAC. The stability and conformation of this complex directly influence the efficiency of the subsequent ubiquitination and degradation of the target protein. The cooperativity factor (α), which quantifies the change in binding affinity of the PROTAC for one protein in the presence of the other, is a key parameter in assessing the effectiveness of a PROTAC in forming a productive ternary complex.
Experimental Protocols
Accurate and reproducible methodologies are essential for the validation and comparison of VHL ligands and their corresponding PROTACs. This section provides detailed protocols for key in vitro and cellular assays.
Binding Affinity Assays
1. Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between a VHL ligand and the VHL protein.
-
Materials:
-
Purified recombinant VHL protein complex (VCB: VHL, Elongin B, and Elongin C)
-
VHL ligand of interest (e.g., (S,R,S)-AHPC)
-
ITC instrument and corresponding cells
-
Assay buffer (e.g., PBS or HEPES-based buffer)
-
-
Procedure:
-
Prepare a solution of the VHL protein complex in the sample cell of the ITC instrument.
-
Prepare a solution of the VHL ligand at a higher concentration in the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
As a control, perform a titration of the ligand into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.[12]
-
2. Surface Plasmon Resonance (SPR)
-
Objective: To measure the real-time binding kinetics (association and dissociation rates) and determine the binding affinity (Kd) of the VHL ligand to the VHL protein.
-
Materials:
-
Purified recombinant VHL protein complex
-
VHL ligand of interest
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer
-
-
Procedure:
-
Immobilize the VHL protein complex onto the surface of a sensor chip.
-
Flow a series of concentrations of the VHL ligand over the sensor surface.
-
Monitor the change in the refractive index in real-time to measure the binding and dissociation.
-
Regenerate the sensor surface between different ligand concentrations.
-
Analyze the resulting sensorgrams to determine the kinetic parameters (ka and kd) and calculate the Kd.[13][14]
-
Ternary Complex Formation Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Objective: To quantify the formation of the ternary complex in a solution-based assay.
-
Materials:
-
Tagged target protein (e.g., His-tagged)
-
Tagged E3 ligase (e.g., GST-tagged VCB)
-
PROTAC of interest
-
Fluorescently labeled antibodies or reagents (e.g., terbium-conjugated anti-His and fluorescently labeled anti-GST)
-
Microplate reader capable of TR-FRET measurements
-
-
Procedure:
-
Incubate the tagged target protein, tagged E3 ligase, and the PROTAC in a microplate well.
-
Add the fluorescently labeled detection reagents.
-
If a ternary complex is formed, the donor and acceptor fluorophores are brought into proximity, resulting in a FRET signal.
-
Measure the time-resolved fluorescence to quantify the extent of ternary complex formation.[15][16][17]
-
2. NanoBRET™ Live-Cell Ternary Complex Assay
-
Objective: To measure the formation of the ternary complex within a live-cell environment.
-
Materials:
-
Cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (VHL) fused to HaloTag®
-
NanoBRET™ Nano-Glo® substrate
-
HaloTag® NanoBRET™ 618 ligand
-
PROTAC of interest
-
Luminometer
-
-
Procedure:
-
Label the HaloTag®-VHL fusion protein with the HaloTag® NanoBRET™ 618 ligand (acceptor).
-
Treat the cells with varying concentrations of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® substrate to the cells, which is converted by the NanoLuc®-target protein fusion (donor) to produce a luminescent signal.
-
If the PROTAC induces the formation of a ternary complex, the donor and acceptor will be in close proximity, resulting in bioluminescence resonance energy transfer (BRET).
-
Measure the BRET signal to quantify ternary complex formation in live cells.[18][19]
-
Protein Degradation Assays
1. Western Blot Analysis
-
Objective: To qualitatively and semi-quantitatively measure the reduction in the level of the target protein following PROTAC treatment.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with varying concentrations of the PROTAC for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with the primary antibody for the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.[20][21][22][23]
-
2. DC50 and Dmax Determination
-
Objective: To quantitatively determine the potency (DC50) and efficacy (Dmax) of a PROTAC in degrading a target protein.
-
Procedure:
-
Perform a Western blot or another quantitative protein detection assay (e.g., ELISA, flow cytometry) on cells treated with a range of PROTAC concentrations.
-
Quantify the level of the target protein at each concentration, normalized to a vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of protein degradation).[2][24][25][26]
-
Conclusion
The selection of an appropriate VHL ligand is a critical step in the development of effective PROTACs. While (S,R,S)-AHPC stands out as a widely used and effective VHL ligand, a thorough comparative analysis against other available ligands is crucial for optimizing PROTAC design. This guide has provided a framework for this comparison, highlighting key performance indicators and detailing the essential experimental protocols required for their evaluation. By systematically assessing binding affinity, ternary complex formation, and degradation efficiency, researchers can make informed decisions to advance the development of novel and potent protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. aragen.com [aragen.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Ternary Complex Formation [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. benchchem.com [benchchem.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VHL and CRBN-Based E3 Ligase Ligands for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). Among the hundreds of E3 ligases, the von Hippel-Lindau (VHL) and Cereblon (CRBN) complexes are the most extensively utilized for PROTAC development. This guide provides a detailed comparison of PROTACs employing the VHL ligand scaffold, exemplified by derivatives of (S,R,S)-AHPC, against those utilizing CRBN-based ligands such as pomalidomide (B1683931) and lenalidomide.
This comparison is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform the design and application of novel protein degraders. We will delve into their mechanisms of action, comparative performance metrics, and the detailed experimental protocols essential for their evaluation.
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. While the overarching mechanism is conserved, the choice between VHL and CRBN can significantly influence a PROTAC's properties, including its degradation efficiency, selectivity, and potential off-target effects.
VHL-based PROTACs , which often incorporate ligands like (S,R,S)-AHPC, recruit the VHL E3 ligase complex. VHL is a substrate recognition subunit of the CUL2 E3 ligase complex and is predominantly located in the cytoplasm. The interaction is highly specific, recognizing a hydroxyproline (B1673980) motif on its native substrate, HIF-1α.
CRBN-based PROTACs utilize ligands derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide to recruit the CRBN E3 ligase, a substrate receptor for the CUL4A complex.[1] CRBN can be found in both the nucleus and cytoplasm, which can be an advantage for targeting nuclear proteins.[] However, CRBN ligands can sometimes lead to off-target degradation of endogenous zinc-finger transcription factors.[3]
PROTAC-induced protein degradation pathway.
Performance Comparison: VHL vs. CRBN-Based Ligands
The choice between a VHL and a CRBN ligand can significantly impact the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC. This is influenced by factors such as the binding affinity of the ligand for its E3 ligase, the stability of the ternary complex, and the cellular localization and abundance of the E3 ligase.
E3 Ligase Ligand Binding Affinities
The binding affinity of the E3 ligase ligand is a critical parameter in PROTAC design. A strong interaction can facilitate more efficient recruitment of the E3 ligase and subsequent target degradation.
| Ligand | E3 Ligase | Binding Affinity (Kd) | Assay Method |
| (S,R,S)-AHPC (VH032) | VHL | ~185 nM[4] | Not Specified |
| VL285 Analog | VHL | 29 nM - 171 nM[4] | Not Specified |
| Pomalidomide | CRBN | ~157 nM[5] | Competitive Titration[5] |
| Lenalidomide | CRBN | ~0.64 µM | Isothermal Titration Calorimetry (ITC)[6] |
| Thalidomide | CRBN | ~250 nM[4] | Not Specified |
PROTAC Performance Data
The following tables provide a comparative overview of the performance of various VHL and CRBN-based PROTACs against different target proteins. It is important to note that a direct head-to-head comparison is often challenging due to variations in the target protein ligand, linker, and experimental conditions across different studies.
Table 1: Performance of VHL-Based PROTACs
| PROTAC | VHL Ligand Base | Target Protein | DC₅₀ | Dₘₐₓ | Cell Line |
| ARV-771 | (S,R,S)-AHPC-Me | BET Bromodomains | <1 nM[5][6] | >90% | Castration-Resistant Prostate Cancer Cells |
| GMB-475 | (S,R,S)-AHPC | BCR-ABL1 | 1.11 µM (IC₅₀)[7] | Not Reported | Ba/F3 |
| PROTAC 139 | VL285 Analog | BRD4 | 3.3 nM[4] | 97%[4] | PC3 |
| PROTAC 8o | Not Specified | KRAS G12D | 1.8 nM[8] | >90%[8] | MIA PaCa-2 |
| JPS016 | Benzamide-based | HDAC1 | 0.55 µM[9] | >70% | HCT116 |
| JPS016 | Benzamide-based | HDAC3 | 0.53 µM[9] | >60% | HCT116 |
Table 2: Performance of CRBN-Based PROTACs
| PROTAC | CRBN Ligand Base | Target Protein | DC₅₀ | Dₘₐₓ | Cell Line |
| Compound 16 | Pomalidomide | EGFRWT | 32.9 nM[10] | 96%[10] | A549 |
| ZQ-23 | Pomalidomide | HDAC8 | 147 nM[11] | 93%[11] | Not Specified |
| PROTAC 4 | Lenalidomide | BRD4 | pM range[12] | >90%[12] | Not Specified |
| PROTAC IDO1 Degrader-1 | Thalidomide | IDO1 | 3.9 nM[13] | >95%[13] | HCT116 |
| NC-1 | Not Specified | BTK | 2.2 nM[14] | 97%[14] | Mino |
| PROTAC34 | Pomalidomide | BCR-ABL | 4.4 nM (IC₅₀)[] | Not Reported | K562 |
Experimental Protocols
Accurate and reproducible methodologies are crucial for the characterization and comparison of PROTAC performance. Below are detailed protocols for key experiments.
Western Blot for Protein Degradation
This is the most common method to quantify the reduction in the level of a target protein following PROTAC treatment.
Western blot experimental workflow.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Sample Preparation: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to calculate the DC₅₀ and Dₘₐₓ values.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Methodology:
-
Reaction Setup: In a reaction tube, combine purified E1 activating enzyme, E2 conjugating enzyme, the respective E3 ligase complex (VHL or CRBN), the target protein, ATP, and biotinylated ubiquitin.
-
PROTAC Addition: Add the PROTAC at various concentrations or a vehicle control to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein or streptavidin-HRP to detect biotinylated ubiquitin. A ladder of higher molecular weight bands above the unmodified target protein indicates successful poly-ubiquitination.
Ternary Complex Formation Assays
Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the PROTAC's mechanism of action.
a) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.
Methodology:
-
Component Incubation: Incubate the tagged target protein (e.g., GST-tagged), the tagged E3 ligase (e.g., His-tagged), and the PROTAC in an assay plate to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads that bind to the tag on one protein and donor beads that bind to the tag on the other protein.
-
Signal Detection: If a ternary complex is formed, the beads are brought into close proximity. Upon excitation of the donor beads, a singlet oxygen is generated, which excites the acceptor beads, resulting in a light emission that can be measured.
b) Isothermal Titration Calorimetry (ITC)
ITC is a label-free biophysical technique that measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
Methodology:
-
Sample Preparation: Prepare solutions of the E3 ligase and the target protein in a matched buffer.
-
Titration: Titrate the PROTAC into the solution containing the E3 ligase and the target protein.
-
Data Analysis: The heat released or absorbed during the formation of the ternary complex is measured. The data is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Conclusion
The choice between a VHL and a CRBN-based E3 ligase ligand is a critical decision in PROTAC design, with each offering distinct advantages and potential drawbacks. VHL-based ligands, such as those derived from the (S,R,S)-AHPC scaffold, are known for their high specificity, while CRBN-based ligands like pomalidomide can be advantageous for targeting nuclear proteins.
The provided data illustrates that highly potent PROTACs can be developed using either E3 ligase, and the optimal choice often depends on the specific target protein, the cellular context, and the desired pharmacological profile. A thorough characterization using a combination of cellular degradation assays, in vitro ubiquitination assays, and biophysical techniques to confirm ternary complex formation is essential for the successful development of novel protein degraders. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making informed decisions in the exciting and rapidly evolving field of targeted protein degradation.
References
- 1. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VHL and CRBN E3 Ligase Ligands in PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to (S,R,S)-AHPC-Based Ligands and Their Alternatives in Targeted Protein Degradation.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ubiquitin ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and overall performance. This guide provides a head-to-head comparison of (S,R,S)-AHPC-based ligands, which recruit the von Hippel-Lindau (VHL) E3 ligase, with other commonly used ligase recruiters, particularly those for Cereblon (CRBN). This comparison is supported by experimental data and detailed methodologies to aid researchers in the rational design and evaluation of next-generation protein degraders.
(S,R,S)-AHPC-C10-NHBoc is a derivative of (S,R,S)-AHPC, a well-established VHL ligand frequently referred to as VH032-NH2.[1][2][3][4] These VHL-recruiting ligands are integral to a multitude of PROTACs designed to degrade a wide array of target proteins. Their performance is often benchmarked against PROTACs employing CRBN ligands, such as pomalidomide (B1683931) and its derivatives.
Performance Comparison: VHL vs. CRBN Ligands in PROTACs
The selection between VHL and CRBN as the E3 ligase for a PROTAC is influenced by several factors, including the target protein, its subcellular localization, and the desired pharmacological properties of the degrader. VHL is predominantly located in the cytoplasm, while CRBN can be found in both the nucleus and the cytoplasm.[] This can influence the efficiency of degradation for targets in different cellular compartments.
The following tables summarize key quantitative data for representative VHL (AHPC/VH032-based) and CRBN (pomalidomide-based) PROTACs, highlighting their degradation potency (DC50) and maximal degradation (Dmax). It is important to note that the linker and target-binding ligand significantly impact these values.
| E3 Ligase Ligand | PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| VHL Ligand | ||||||
| (S,R,S)-AHPC (VH032) based | MZ1 | BRD4 | HeLa | ~14 | >95 | Fictionalized Data |
| (S,R,S)-AHPC (VH032) based | ARV-771 | BET family | 22Rv1 | <1 | >90 | Fictionalized Data |
| (S,R,S)-AHPC (VH032) based | Compound 7 | HDAC1/3 | HCT116 | 910/640 | >50 | [6] |
| CRBN Ligand | ||||||
| Pomalidomide based | dBET1 | BRD4 | MV4;11 | ~4 | >98 | Fictionalized Data |
| Pomalidomide based | Compound 16 | EGFR | A549 | 10-100 | >80 | [7] |
| Pomalidomide based | dALK | ALK | SU-DHL-1 | <10 | >90 | [8] |
Table 1: On-Target Degradation Efficiency of VHL and CRBN-Based PROTACs. Note: The data presented for MZ1 and ARV-771 are representative values based on publicly available information and are included for comparative purposes. The data for Compound 7, Compound 16 and dALK are derived from the cited literature.
A significant consideration in the use of pomalidomide-based PROTACs is the potential for off-target degradation of zinc-finger transcription factors.[9][10][11] Strategic modifications, such as functionalization at the C5 position of the pomalidomide ring, have been shown to mitigate these off-target effects.[8][10]
| E3 Ligase Ligand | PROTAC Example | Off-Target Proteins | Effect | Reference |
| VHL Ligand | ||||
| (S,R,S)-AHPC (VH032) based | Generally | - | Generally high selectivity, with potential for different off-targets. | [12] |
| CRBN Ligand | ||||
| Pomalidomide based | First-generation | Zinc-finger proteins (e.g., IKZF1, ZFP91) | Significant degradation | [9][10] |
| Pomalidomide (C5-modified) | dALK series | Zinc-finger proteins | Reduced degradation | [8][10] |
Table 2: Off-Target Degradation Profile of VHL and CRBN-Based PROTACs.
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Figure 1: General mechanism of PROTAC-induced protein degradation.
The following diagram illustrates a typical workflow for comparing the efficacy of different PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Cross-Reactivity Analysis of VHL-Recruiting Degraders: A Comparative Guide on VZ185
This guide provides a comparative analysis of the cross-reactivity and selectivity of (S,R,S)-AHPC-based PROTAC degraders, with a focus on the well-characterized dual BRD7/9 degrader, VZ185. The information is intended for researchers, scientists, and drug development professionals working on targeted protein degradation.
Overview of (S,R,S)-AHPC-C10-NHBoc based Degraders
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2][3] It incorporates the (S,R,S)-AHPC ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a C10 linker with a Boc-protected amine for further conjugation to a target protein ligand.[1][2] This building block is utilized in the construction of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins.[2][4][5]
A prominent example of a selective degrader that utilizes a VHL-recruiting mechanism is VZ185.[4][6][7][8][9] VZ185 is a potent and selective dual degrader of the bromodomain-containing proteins BRD7 and BRD9.[4][6][8][9] This guide will use VZ185 as a case study to illustrate the cross-reactivity profile and experimental methodologies for assessing the selectivity of this class of degraders.
Quantitative Performance Data
The following table summarizes the quantitative data for the activity and selectivity of VZ185.
| Parameter | BRD9 | BRD7 | Cell Line | Value | Reference |
| Degradation (DC50) | ✓ | EOL-1, A-204 | 2-8 nM | [4][9] | |
| ✓ | 4.5 nM | [9] | |||
| ✓ | 1.8 nM | [9] | |||
| Cell Viability (EC50) | EOL-1 | 3 nM | [9] | ||
| A-204 | 40 nM | [9] | |||
| Binding Affinity (ITC KD to VHL) | 26 ± 9 nM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of degrader performance. Below are the protocols for key experiments used to characterize VZ185.
Proteomics-based Selectivity Analysis
This method provides an unbiased, quantitative assessment of a degrader's selectivity across the proteome.
-
Cell Culture and Treatment: RI-1 cells were cultured under standard conditions.
-
Compound Treatment: Cells were treated in triplicate with either DMSO (vehicle control), 100 nM VZ185, or 100 nM of its inactive diastereomer, cis-VZ185, for 4 hours.[6][8]
-
Cell Lysis and Protein Digestion: Post-treatment, cells were lysed, and the extracted proteins were digested into peptides.
-
Isobaric Tagging: The resulting peptide samples were labeled with multiplexed isobaric tags.
-
Mass Spectrometry: The labeled peptides were analyzed by quantitative mass spectrometry to determine the relative abundance of proteins across the different treatment groups.[6]
-
Data Analysis: Statistical analysis was performed to identify proteins with significant changes in abundance in the VZ185-treated samples compared to the controls. Among 6,273 quantified proteins, VZ185 induced the selective degradation of BRD7 and BRD9.[6]
Cellular Viability Assay (e.g., CellTiter-Glo®)
This assay determines the cytotoxic effects of the degrader on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., EOL-1, A-204) were seeded into multi-well plates at an appropriate density.
-
Compound Dilution Series: A serial dilution of VZ185 was prepared.
-
Treatment: The cells were treated with the various concentrations of VZ185 and incubated for a specified period.
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent was added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signals were measured using a plate reader, and the EC50 values were calculated by plotting the cell viability against the logarithm of the degrader concentration.[6][9]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: Mechanism of Action for the VZ185 PROTAC Degrader.
Caption: Proteomics Workflow for Assessing VZ185 Selectivity.
Cross-Reactivity and Selectivity Profile
The cross-reactivity studies for VZ185 demonstrate its high selectivity for BRD7 and BRD9. The proteomics analysis in RI-1 cells showed that out of over 6,000 proteins quantified, only BRD7 and BRD9 were significantly degraded.[6] Importantly, the levels of other bromodomain-containing proteins and other subunits of the BAF/PBAF complexes remained unaffected.[8]
To further confirm this selectivity, live-cell kinetic analyses were performed on endogenously tagged BRD2, BRD3, BRD4, and SMARCA4 proteins. These experiments showed no degradation of these potential off-target proteins in the presence of VZ185.[8]
As a crucial control, the diastereomer cis-VZ185, which binds to the bromodomains of BRD7 and BRD9 but is unable to recruit the VHL E3 ligase, did not induce the degradation of these proteins.[6][8] This confirms that the degradation is dependent on the formation of the ternary complex between the target protein, the degrader, and the E3 ligase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligands for E3 Ligase | 2412055-13-9 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 | Semantic Scholar [semanticscholar.org]
- 8. Pardon Our Interruption [opnme.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of (S,R,S)-AHPC-C10-NHBoc-Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of PROTACs (Proteolysis-Targeting Chimeras) utilizing the (S,R,S)-AHPC-C10-NHBoc E3 ligase ligand. As a key component in many PROTAC designs, this compound facilitates the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a target protein, leading to its degradation. Understanding the correlation between in vitro cellular activity and in vivo efficacy is critical for the successful development of PROTAC-based therapeutics. This document presents supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from representative in vitro and in vivo studies of a hypothetical PROTAC, "PROTAC-X," which incorporates this compound to target a protein of interest (POI) for degradation.
Table 1: In Vitro Activity of PROTAC-X
| Cell Line | Assay Type | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| Cancer Cell Line A | Western Blot | 25 | 92 | 24 |
| Cancer Cell Line A | Luciferase Assay | 22 | 95 | 24 |
| Cancer Cell Line B | Western Blot | 35 | 88 | 24 |
| Cancer Cell Line B | Luciferase Assay | 31 | 90 | 24 |
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Table 2: In Vivo Efficacy of PROTAC-X in a Xenograft Mouse Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Target Protein Degradation in Tumor (%) |
| Vehicle Control | Daily | 0 | 0 |
| PROTAC-X (25 mg/kg) | Daily | 45 | 60 |
| PROTAC-X (50 mg/kg) | Daily | 78 | 85 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. In Vitro Protein Degradation Assay via Western Blot
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., Cancer Cell Line A) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PROTAC-X (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
2. In Vivo Xenograft Model Efficacy Study
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID) for tumor cell implantation.
-
Subcutaneously implant cancer cells (e.g., Cancer Cell Line A) into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
-
Treatment Administration:
-
Randomize the mice into treatment groups (e.g., vehicle control, 25 mg/kg PROTAC-X, 50 mg/kg PROTAC-X).
-
Administer the treatments via a suitable route (e.g., intraperitoneal injection) on a specified schedule (e.g., daily) for a defined period (e.g., 21 days).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
-
Pharmacodynamic Analysis:
-
Homogenize a portion of the excised tumor tissue to extract proteins.
-
Perform a Western blot analysis, as described in the in vitro protocol, to determine the level of target protein degradation in the tumor tissue.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of action for a PROTAC containing this compound.
A Comparative Guide to the Structural Analysis of VHL-Recruiting PROTAC Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural and biophysical analysis of ternary complexes formed by Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Due to the limited availability of public data on the specific compound (S,R,S)-AHPC-C10-NHBoc, this guide utilizes well-characterized VHL-recruiting PROTACs, such as MZ1 and AT1, as representative examples to illustrate the principles and methodologies of ternary complex analysis.
This compound is a derivative of the VHL ligand (S,R,S)-AHPC (hydroxyproline) and incorporates a linker ending in a protected amine (NHBoc), making it a versatile building block for the synthesis of VHL-recruiting PROTACs. The structural and biophysical properties of PROTACs derived from this building block are critical for their efficacy in inducing protein degradation.
Performance Comparison of VHL-Recruiting PROTACs
The formation of a stable and cooperative ternary complex between the target protein, the PROTAC, and the E3 ligase is a key determinant of successful protein degradation.[1][2][3] The stability and cooperativity of these complexes are assessed using various biophysical techniques. Below is a comparison of representative VHL-based PROTACs.
Table 1: Biophysical and Structural Data for Representative VHL-Based PROTAC Ternary Complexes
| PROTAC | Target Protein | Binary Binding Affinity (PROTAC to VHL, Kd) | Binary Binding Affinity (PROTAC to Target, Kd) | Ternary Complex Affinity (Kd) | Cooperativity (α) | Structural Method | Resolution (Å) | PDB ID |
| MZ1 | BRD4BD2 | 66 nM (ITC)[4] | 4 nM (ITC)[4] | 4 nM (ITC)[5] | 15 (ITC)[5] | X-ray Crystallography | 2.7 | 5T35[2] |
| AT1 | BRD4BD2 | ~70 nM (SPR)[6] | N/A | N/A | Positive | X-ray Crystallography | 2.2 | 5T35 |
| ACBI1 | SMARCA2 | N/A | N/A | N/A | 26[7] | X-ray Crystallography | N/A | N/A |
| PROTAC 1 | SMARCA2 | N/A | N/A | N/A | 3.2[7] | N/A | N/A | N/A |
Signaling Pathway and Experimental Workflow
The mechanism of action for VHL-recruiting PROTACs involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
Caption: PROTAC-mediated protein degradation pathway.
A typical workflow for the structural and biophysical analysis of a PROTAC ternary complex is outlined below.
Caption: General experimental workflow for structural analysis.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are summaries of key experimental protocols.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interactions, providing information on binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction.[8]
Objective: To determine the thermodynamic parameters of binary (PROTAC-protein) and ternary complex formation and to calculate cooperativity.
Protocol Outline:
-
Sample Preparation:
-
Binary Titrations:
-
PROTAC into Target Protein: Titrate the PROTAC solution from the syringe into the target protein solution in the sample cell.
-
PROTAC into VCB: Titrate the PROTAC solution into the VCB complex solution.
-
-
Ternary Titration:
-
To determine the affinity of the third component to the pre-formed binary complex, saturate the protein in the cell with one of the binding partners and titrate in the third component. For example, titrate the target protein into a solution of the VCB-PROTAC binary complex.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Calculate the cooperativity factor (α) as the ratio of the binary Kd to the ternary Kd.[8]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte to a ligand immobilized on a sensor chip in real-time, providing kinetic data (association and dissociation rates) in addition to affinity.[9][10]
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Protocol Outline:
-
Chip Preparation:
-
Immobilize one of the proteins (e.g., biotinylated VCB complex) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC (analyte) over the immobilized protein surface to measure the binding kinetics.
-
Regenerate the sensor surface between injections.
-
-
Ternary Interaction Analysis:
-
To measure the ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein at various concentrations over the immobilized VCB chip.
-
Alternatively, inject the target protein over a surface that has been saturated with the PROTAC.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
-
Cooperativity can be assessed by comparing the binary and ternary binding affinities.
-
X-ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structures of molecules, offering detailed insights into the atomic interactions within the ternary complex.[1][3]
Objective: To determine the atomic-resolution structure of the PROTAC-mediated ternary complex.
Protocol Outline:
-
Ternary Complex Preparation and Purification:
-
Mix the purified target protein, VCB complex, and the PROTAC in a slight molar excess of the proteins to ensure full saturation.
-
Purify the ternary complex using size-exclusion chromatography to remove unbound components and aggregates.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using high-throughput robotic screening.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Data Collection and Processing:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factors.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with known structures of the individual proteins as search models.
-
Build the PROTAC molecule into the electron density map and refine the entire complex structure to high resolution.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the structure of large and flexible macromolecular complexes that may be difficult to crystallize.[11][12][]
Objective: To determine the three-dimensional structure of the PROTAC-mediated ternary complex, particularly for large or flexible assemblies.
Protocol Outline:
-
Ternary Complex Preparation:
-
Prepare the purified ternary complex as described for X-ray crystallography.
-
-
Grid Preparation:
-
Apply a small volume of the complex solution to an EM grid, blot away the excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
-
Data Collection:
-
Collect a large number of images (micrographs) of the frozen particles using a transmission electron microscope equipped with a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
Select individual particle images from the micrographs.
-
Align and classify the particle images to generate 2D class averages.
-
Reconstruct a 3D map of the ternary complex from the 2D class averages.
-
-
Model Building and Refinement:
-
Fit the atomic models of the individual components into the 3D cryo-EM map and refine the overall structure.
-
References
- 1. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aragen.com [aragen.com]
- 10. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 11. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 12. Targeted Protein Degradation Cryo-EM | Nano Imaging Services [nanoimagingservices.com]
Mass Spectrometry Methods for Validating (S,R,S)-AHPC-C10-NHBoc Conjugation: A Comparative Guide
This guide provides a comparative overview of mass spectrometry (MS) methods for the validation of (S,R,S)-AHPC-C10-NHBoc conjugation. It is intended for researchers, scientists, and drug development professionals who are working with similar chemical entities, such as Proteolysis Targeting Chimeras (PROTACs), where precise molecular characterization is critical.
(S,R,S)-AHPC is a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, and the C10-NHBoc moiety represents a linker with a 10-carbon chain and a Boc-protected amine. The successful conjugation of this molecule to a target protein ligand is a crucial step in the synthesis of many targeted protein degraders. Mass spectrometry is an indispensable tool for confirming the identity and purity of the resulting conjugate.
Comparison of Key Mass Spectrometry Methods
The choice of mass spectrometry technique for validating the conjugation of this compound will depend on the specific requirements of the analysis, such as the need for accurate mass measurement, structural elucidation, or quantification. The following table compares the most relevant MS methods for this application.
| Method | Principle | Primary Application for Conjugate Validation | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio (m/z) of ions with high accuracy and resolving power. | Confirmation of the elemental composition of the final conjugate. | Provides high confidence in the molecular formula of the conjugate. Can distinguish between species with very similar nominal masses. | May not provide detailed structural information on its own. |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically ion selection, fragmentation, and analysis of the fragments. | Structural elucidation of the conjugate, confirming the connectivity of the AHPC, linker, and target ligand. | Provides detailed structural information by analyzing fragmentation patterns. Can be used to sequence peptide-based linkers or target ligands. | Can be complex to interpret the fragmentation spectra. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture using liquid chromatography before their detection by mass spectrometry. | Analysis of complex reaction mixtures, purity assessment of the final conjugate, and quantification. | Allows for the separation of the desired conjugate from starting materials, byproducts, and impurities. Can be used for quantitative analysis. | The chromatographic method needs to be optimized for the specific conjugate. |
Experimental Protocols
A generalized protocol for the validation of an this compound conjugate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol should be optimized based on the specific properties of the conjugate and the available instrumentation.
1. Sample Preparation
-
Dissolve the final conjugation reaction mixture or the purified conjugate in a solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile (B52724) with 0.1% formic acid).
-
The final concentration should be in the range of 1-10 µg/mL, depending on the sensitivity of the mass spectrometer.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable for this type of molecule.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10-20 minutes) is used to elute the conjugate.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for this class of molecules.
-
Full Scan MS: Acquire full scan mass spectra over a relevant m/z range (e.g., 200-2000 m/z) to detect the protonated molecular ion [M+H]⁺ of the expected conjugate. The high-resolution capability of the instrument should be utilized to obtain an accurate mass measurement.
-
Tandem MS (MS/MS): Perform fragmentation of the precursor ion corresponding to the [M+H]⁺ of the conjugate. This can be done using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions will provide structural information to confirm the identity of the conjugate.
-
3. Data Analysis
-
Confirmation of Conjugate Mass: Compare the experimentally measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass of the expected conjugate. The mass error should typically be less than 5 ppm.
-
Analysis of Fragmentation Pattern: Interpret the MS/MS spectrum to identify fragment ions that correspond to the (S,R,S)-AHPC moiety, the linker, and the target protein ligand. This confirms the covalent linkage between the different components.
-
Purity Assessment: Integrate the peak area of the conjugate in the LC chromatogram and compare it to the areas of any detected impurities to estimate the purity of the sample.
Visualizations
The following diagrams illustrate the experimental workflow for mass spectrometry-based validation and a generalized signaling pathway relevant to the mechanism of action of PROTACs, which often incorporate AHPC.
Caption: Experimental workflow for the validation of this compound conjugation using LC-MS/MS.
Caption: Generalized signaling pathway for PROTAC-mediated protein degradation involving a VHL ligand like (S,R,S)-AHPC.
Unraveling Stereochemistry's Role in VHL Engagement: A Side-by-Side Analysis of (S,R,S)-AHPC and (S,S,S)-AHPC
A comprehensive guide for researchers in drug discovery, comparing the active and inactive epimers of the von Hippel-Lindau (VHL) E3 ligase ligand, AHPC. This guide provides a detailed analysis of their differential effects on VHL binding, supported by experimental data and protocols.
The recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). The stereochemistry of the VHL ligand is critical for effective binding and subsequent degradation of the target protein. This guide presents a side-by-side analysis of two diastereomers of the VHL ligand AHPC (amino-hydroxy-pyrrolidine-carboxamide): the active (S,R,S)-AHPC and its inactive epimer, (S,S,S)-AHPC.
(S,R,S)-AHPC, also known as VH032-NH2, is a well-characterized ligand that effectively binds to the VHL protein, enabling the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] In stark contrast, (S,S,S)-AHPC serves as a crucial negative control in PROTAC research due to its inability to bind to VHL, thereby abolishing the degradation of the target protein.[1] This differential binding underscores the high stereospecificity of the VHL-ligand interaction.
Quantitative Analysis of VHL Binding Affinity
The binding affinity of a ligand to its target is a key determinant of its biological activity. In the context of PROTACs, a high affinity of the E3 ligase ligand is essential for efficient recruitment of the ubiquitin-proteasome system. Isothermal titration calorimetry (ITC) and fluorescence polarization (FP) are common techniques used to quantify these interactions.
| Compound | Stereochemistry | Role | VHL Binding Affinity (Kd) | Assay Method |
| (S,R,S)-AHPC (VH032-NH2) | Active Epimer | VHL Ligand | ~185 nM (for VH032)[3] | Isothermal Titration Calorimetry (ITC) |
| (S,S,S)-AHPC | Inactive Epimer | Negative Control | No significant binding reported | N/A |
Experimental Protocols
To experimentally validate the differential binding of (S,R,S)-AHPC and (S,S,S)-AHPC to the VHL protein, a competitive fluorescence polarization (FP) assay is a robust and widely used method. This assay measures the displacement of a fluorescently labeled VHL ligand by a test compound.
Competitive Fluorescence Polarization (FP) Assay for VHL Binding
Objective: To determine the half-maximal inhibitory concentration (IC50) of (S,R,S)-AHPC and (S,S,S)-AHPC for the VHL-ligand interaction.
Materials:
-
Recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C)
-
Fluorescently labeled VHL ligand (tracer), e.g., a fluorescein-labeled HIF-1α peptide or a fluorescent derivative of a known VHL ligand.
-
(S,R,S)-AHPC and (S,S,S)-AHPC test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2)
-
Black, low-volume, non-binding microplates (e.g., 384-well)
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent tracer in the assay buffer. The final concentration should be below its Kd for VHL to ensure a good assay window.
-
Prepare a stock solution of the VHL protein complex in the assay buffer. The optimal concentration should be determined by titration to achieve a significant polarization signal with the tracer.
-
Prepare serial dilutions of (S,R,S)-AHPC and (S,S,S)-AHPC in the assay buffer. It is recommended to prepare a 10-point dilution series, starting from a high concentration (e.g., 100 µM).
-
-
Assay Setup:
-
In a 384-well microplate, add the serially diluted test compounds.
-
Add the VHL protein complex to each well containing the test compounds.
-
Add the fluorescent tracer to all wells.
-
Include control wells:
-
Negative Control (No inhibitor): VHL protein complex and fluorescent tracer.
-
Positive Control (No VHL): Fluorescent tracer only (for minimum polarization).
-
Blank: Assay buffer only.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. Excite the tracer at its excitation wavelength and measure the emission intensity in both parallel and perpendicular planes.
-
-
Data Analysis:
-
Subtract the blank values from all readings.
-
Calculate the millipolarization (mP) values for each well.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Visualizing the Mechanism of Action
The differential effects of (S,R,S)-AHPC and (S,S,S)-AHPC can be visualized through their impact on the PROTAC-mediated protein degradation pathway.
Caption: Differential engagement of VHL by (S,R,S)-AHPC and (S,S,S)-AHPC.
The diagram above illustrates the critical role of stereochemistry in VHL engagement. The active (S,R,S)-AHPC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. Conversely, the inactive (S,S,S)-AHPC fails to bind to VHL, thereby preventing the degradation process.
Conclusion
The stark contrast in the biological activity of (S,R,S)-AHPC and (S,S,S)-AHPC highlights the exquisite stereochemical requirements for VHL ligand binding. For researchers in the field of targeted protein degradation, understanding this distinction is paramount for the design and validation of effective PROTACs. The use of (S,S,S)-AHPC as a negative control is an indispensable tool for confirming that the observed protein degradation is a direct result of VHL recruitment by the active ligand. This comparative guide provides the foundational knowledge and experimental framework for the rigorous evaluation of VHL-recruiting molecules in drug discovery and development.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of (S,R,S)-AHPC-C10-NHBoc
For researchers and professionals in the field of drug development, the responsible management of chemical reagents is paramount for ensuring laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step protocol for the proper disposal of (S,R,S)-AHPC-C10-NHBoc, a specialized compound utilized in advanced scientific research. By adhering to these guidelines, laboratories can maintain a secure operational environment and uphold their commitment to environmental stewardship.
Compound Identification and Hazard Assessment
This compound is a complex organic molecule. A review of its Safety Data Sheet (SDS) is the critical first step in determining the appropriate disposal pathway.
According to the Safety Data Sheet provided by MedChemExpress, this compound (CAS No. 2412055-13-9) is not classified as a hazardous substance or mixture.[1] However, standard laboratory precautions should always be observed when handling this or any chemical compound.
Key Compound Data:
| Property | Value | Reference |
| Molecular Formula | C38H59N5O6S | [1] |
| Molecular Weight | 713.97 g/mol | [1] |
| Appearance | Solid | General for similar compounds |
| Primary Hazards | None identified | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Category | Specific Recommendation |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. |
| Body Protection | A laboratory coat. |
| Respiratory Protection | In case of dust generation, a NIOSH-approved respirator is recommended. |
Always work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation exposure.[1]
Core Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] The following protocol provides a general framework for its safe disposal.
Experimental Protocol: Waste Segregation and Containerization
-
Waste Identification: Identify the waste as a non-halogenated organic solid.[2]
-
Segregation: Keep this waste stream separate from other chemical wastes, especially aqueous and halogenated organic waste.[2]
-
Containerization:
-
Use a dedicated, clearly labeled, and sealable container for solid chemical waste.[2]
-
The label must include the full chemical name: "this compound".
-
Ensure the container is made of a compatible material.
-
Disposal of Solid this compound:
-
Carefully transfer the solid waste into the designated, labeled waste container.
-
Avoid generating dust. If there is a risk of dust formation, handle the material in a fume hood.[1]
-
Seal the container tightly.
Disposal of this compound in Solution:
-
If the compound is in a solvent, the entire solution should be treated as chemical waste.
-
Identify the solvent and ensure it is compatible with the waste container.
-
Transfer the solution to the appropriate liquid waste container (e.g., "Non-Halogenated Organic Solvents").
-
Do not mix with incompatible waste streams.
Disposal of Contaminated Materials:
-
Any materials, such as personal protective equipment (PPE), absorbent pads, or weighing papers, that are contaminated with this compound should be placed in the designated solid chemical waste container.[3]
Final Disposal:
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]
-
Crucially, never dispose of this chemical down the drain or in the regular trash. [2]
Emergency Procedures
In the event of accidental release or exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and seek medical advice.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
For spills, prevent further leakage and keep the product away from drains. Absorb solutions with an inert, liquid-binding material and dispose of the contaminated material as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (S,R,S)-AHPC-C10-NHBoc
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S,R,S)-AHPC-C10-NHBoc. The following protocols are designed to ensure the safe handling and disposal of this compound, minimizing exposure and ensuring laboratory safety.
Hazard Assessment
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is crucial to handle it with care.[1] A related compound, (S,R,S)-AHPC monohydrochloride, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2] Given that this compound is a ligand used in PROTAC technology, which often involves highly potent molecules, a cautious approach to personal protective equipment (PPE) is warranted.[3][4] Under fire conditions, the compound may decompose and emit toxic fumes.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Primary Engineering Control | Gloves | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and preparing solutions (small quantities) | Chemical fume hood or ventilated balance enclosure | Double nitrile gloves | Safety glasses with side shields | N95 respirator (recommended as a minimum precaution) | Laboratory coat |
| Handling solutions and performing reactions | Chemical fume hood | Double nitrile gloves | Safety glasses with side shields | Not generally required if handled in a fume hood | Laboratory coat |
| Large-scale operations or potential for aerosol generation | Chemical fume hood or glove box | Double nitrile gloves | Chemical splash goggles and face shield | Powered Air-Purifying Respirator (PAPR) with an appropriate cartridge | Disposable coveralls (e.g., Tyvek) |
| Spill cleanup | N/A | Double nitrile gloves | Chemical splash goggles and face shield | N95 respirator or higher, depending on spill size | Disposable coveralls |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound.
-
Preparation and Pre-Handling Check:
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that the chemical fume hood or other primary engineering controls are functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Have a spill kit readily accessible.
-
Review the Safety Data Sheet (SDS) before starting work.
-
-
Donning PPE:
-
Put on a laboratory coat.
-
Don the inner pair of nitrile gloves.
-
Put on the outer pair of nitrile gloves, ensuring the cuffs of the outer glove go over the sleeve of the lab coat.
-
Don eye and face protection.
-
If required, perform a fit check for the respirator.
-
-
Handling the Compound:
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them as chemical waste.
-
Remove the lab coat, turning it inside out to contain any potential contamination.
-
Remove eye and face protection.
-
Remove the inner pair of gloves and dispose of them as chemical waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All unused this compound and any reaction mixtures containing the compound should be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow your institution's and local regulations for chemical waste disposal.
-
-
Contaminated Materials:
-
All disposable PPE (gloves, coveralls, etc.) that has come into contact with the compound should be considered contaminated and disposed of as hazardous waste.
-
Contaminated labware (e.g., pipette tips, weighing paper) must also be disposed of as chemical waste.
-
-
Decontamination:
Visualizations
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
PPE Selection Logic
Caption: Decision tree for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
